Product packaging for Firibastat(Cat. No.:CAS No. 648927-86-0)

Firibastat

Cat. No.: B1678617
CAS No.: 648927-86-0
M. Wt: 368.5 g/mol
InChI Key: HJPXZXVKLGEMGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

QGC001 has been used in trials studying the treatment of Essential Hypertension.
FIRIBASTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
has antihypertensive activity;  a dimer of EC33 with a disulfide linkage;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2O6S4 B1678617 Firibastat CAS No. 648927-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648927-86-0
Record name Firibastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QGC-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminobutane sulfonate disulfure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIRIBASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Firibastat's Mechanism of Action in the Brain Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firibastat represents a novel, first-in-class therapeutic agent targeting the brain renin-angiotensin system (RAS) for the management of hypertension. Unlike conventional antihypertensive drugs that primarily act on the peripheral RAS, this compound offers a unique central mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Brain Renin-Angiotensin System and Hypertension

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis. While the peripheral RAS has been a long-standing target for antihypertensive therapies, the brain possesses its own independent RAS, which has been implicated in the pathogenesis and maintenance of hypertension.[1][2] Overactivity of the brain RAS is associated with elevated blood pressure, making it a compelling target for novel therapeutic interventions.[1][3]

In the brain, angiotensin II (Ang-II) is converted to angiotensin III (Ang-III) by the enzyme aminopeptidase A (APA), a membrane-bound zinc metalloprotease.[4][5] Ang-III is a key effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure through several mechanisms, including increased vasopressin release, sympathetic nervous system activation, and inhibition of the baroreflex.[4][6][7]

This compound: A Novel Brain Aminopeptidase A Inhibitor

This compound, also known as QGC001 or RB150, is an orally active prodrug designed to specifically inhibit APA in the brain.[3][8] Due to its chemical structure, this compound can cross the blood-brain barrier, a critical feature for a centrally acting agent.[9][10] Once in the brain, this compound is cleaved by reductases into two molecules of its active metabolite, EC33.[6][10] EC33 is a potent and selective inhibitor of APA.[3][8]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of APA by its active metabolite, EC33.[10][11] This inhibition prevents the conversion of Ang-II to the highly active Ang-III within the brain.[5][8] By reducing the levels of Ang-III, this compound mitigates its downstream effects, leading to a decrease in blood pressure.[4] The inhibition constant (Ki) of EC33 for aminopeptidase A has been reported to be 200 nM.[9]

The reduction in brain Ang-III levels by this compound is thought to lower blood pressure through a multi-faceted mechanism:

  • Decreased Vasopressin Release: Ang-III stimulates the release of arginine vasopressin (AVP), a hormone that promotes water retention and vasoconstriction. By inhibiting Ang-III production, this compound reduces AVP release, contributing to lower blood pressure.[12]

  • Reduced Sympathetic Outflow: The brain RAS influences the activity of the sympathetic nervous system. By dampening the stimulatory effects of Ang-III, this compound leads to a decrease in sympathetic nerve activity.[12]

  • Baroreflex Sensitization: Ang-III can impair the baroreflex, a crucial mechanism for the short-term regulation of blood pressure. This compound is believed to restore or enhance baroreflex sensitivity.[12]

Interestingly, the inhibition of APA by this compound may also lead to an accumulation of Ang-II in the brain, which could potentially counteract the blood pressure-lowering effect. However, evidence suggests that this excess Ang-II may be shunted towards an alternative, beneficial pathway. This pathway involves the enzyme angiotensin-converting enzyme 2 (ACE2), which converts Ang-II to angiotensin-(1-7) (Ang-(1-7)). Ang-(1-7) acts on the Mas receptor, promoting vasodilation and counteracting the effects of Ang-II.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the core signaling pathways of the brain RAS and the mechanism of action of this compound.

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AngIII Angiotensin III AngII->AngIII APA Aminopeptidase A (APA) APA->AngIII AT1R AT1 Receptor AngIII->AT1R Vasoconstriction Vasoconstriction, Sympathetic Activation, Vasopressin Release AT1R->Vasoconstriction

Caption: The classical Brain Renin-Angiotensin System (RAS) pathway.

This compound This compound (Prodrug) EC33 EC33 (Active Metabolite) This compound->EC33 Brain Reductases APA Aminopeptidase A (APA) EC33->APA Inhibits AngII Angiotensin II AngIII Angiotensin III AngII->AngIII APA->AngIII AT1R AT1 Receptor AngIII->AT1R BloodPressure Decreased Blood Pressure AT1R->BloodPressure

Caption: this compound's mechanism of action on the brain RAS.

AngII Angiotensin II Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 ACE2 ACE2->Ang17 MasR Mas Receptor Ang17->MasR Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation

Caption: The alternative ACE2/Ang-(1-7)/Mas receptor pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hypertension.

Start Start: Hypertensive Animal Model (e.g., DOCA-salt rats) Treatment Oral Administration: - this compound (Treatment Group) - Vehicle (Control Group) Start->Treatment Monitoring Continuous Blood Pressure and Heart Rate Monitoring Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice BrainDissection Brain Dissection and Homogenization Sacrifice->BrainDissection Biochemical Biochemical Analysis: - Plasma Vasopressin - Plasma Renin Activity Sacrifice->Biochemical APA_Assay Aminopeptidase A (APA) Activity Assay BrainDissection->APA_Assay Analysis Data Analysis and Comparison APA_Assay->Analysis Biochemical->Analysis End End: Evaluation of Efficacy Analysis->End

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models
Animal ModelTreatment and DoseDurationKey Findings
Deoxycorticosterone acetate (DOCA)-salt ratsThis compound 30 mg/kg (oral, acute)Single doseSignificant decrease in mean arterial blood pressure (-35.4 ± 5.2 mmHg)[13]
Deoxycorticosterone acetate (DOCA)-salt ratsThis compound 50 mg/kg/day (oral)24 daysSignificant drop in systolic blood pressure; no tolerance developed.[10][14]
Spontaneously Hypertensive Rats (SHR)This compound (oral)Not specifiedDose-dependent reduction in blood pressure.[10]
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite EC33 in Healthy Volunteers (Single Oral Doses)
DoseAnalyteTmax (h) (median)Cmax (ng/mL) (mean ± SD)AUC (ng·h/mL) (mean ± SD)
125 mgThis compound1.5135 ± 63338 ± 123
EC333.023 ± 8154 ± 42
500 mgThis compound1.5567 ± 2541430 ± 540
EC333.085 ± 30585 ± 150
1250 mgThis compound1.51250 ± 5603200 ± 1200
EC333.0190 ± 701300 ± 350
Data adapted from a Phase I clinical trial.[12]
Table 3: Clinical Efficacy of this compound in Hypertensive Patients (Phase II Studies)
Study PopulationTreatment RegimenDurationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)
Overweight/obese hypertensive patients (including Black and Hispanic individuals)This compound 250 mg BID, up-titrated to 500 mg BID8 weeks-9.5 mmHg (p<0.0001)-4.2 mmHg (p<0.0001)
Patients with essential hypertensionThis compound (up to 500 mg BID)4 weeks-4.7 mmHg (office SBP, vs. placebo)Not reported
Data from NCT03198793 and NCT02322450.[4][12][15]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the study of this compound.

Intracerebroventricular (ICV) Injection in Rats

This procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.

Objective: To assess the central effects of EC33, the active metabolite of this compound, on blood pressure.

Methodology:

  • Animal Preparation: Adult male rats (e.g., Wistar-Kyoto or spontaneously hypertensive rats) are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral cerebral ventricle using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement.

  • Recovery: The animal is allowed to recover from surgery for a specified period (e.g., 5-7 days).

  • Injection: For the experiment, a microinjection syringe is inserted into the guide cannula. A small volume of EC33 solution (or vehicle for the control group) is infused into the ventricle over a controlled period.

  • Monitoring: Blood pressure and heart rate are continuously monitored before, during, and after the injection using an indwelling arterial catheter connected to a pressure transducer.

Oral Administration in Hypertensive Rat Models

This protocol is used to evaluate the effects of orally administered this compound on blood pressure in conscious, freely moving rats.

Objective: To determine the antihypertensive efficacy and duration of action of this compound following oral administration.

Methodology:

  • Animal Model: A suitable hypertensive rat model is used, such as the Deoxycorticosterone acetate (DOCA)-salt model or the Spontaneously Hypertensive Rat (SHR) model.

  • Instrumentation: Prior to the study, rats are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate, or with indwelling arterial catheters.

  • Dosing: this compound is dissolved or suspended in an appropriate vehicle and administered orally via gavage. The control group receives the vehicle alone. Dosing can be acute (single dose) or chronic (daily for a specified period).

  • Data Collection: Blood pressure and heart rate are recorded continuously for a defined period before and after drug administration.

  • Tissue Collection: At the end of the study, animals may be euthanized, and brain tissue collected for further analysis (e.g., measurement of APA activity).

Measurement of Brain Aminopeptidase A (APA) Activity

This assay quantifies the enzymatic activity of APA in brain tissue homogenates.

Objective: To confirm that this compound inhibits APA activity in the brain.

Methodology:

  • Tissue Preparation: Brain tissue (e.g., hypothalamus) is rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl buffer). The homogenate is then centrifuged to separate the membrane fraction, where APA is located.

  • Enzymatic Reaction: The membrane preparation is incubated with a fluorogenic substrate for APA, such as L-glutamyl-β-naphthylamide. The hydrolysis of this substrate by APA releases a fluorescent product.

  • Measurement: The rate of fluorescence increase is measured over time using a fluorometer. This rate is proportional to the APA activity in the sample.

  • Inhibition Assay: To confirm the specificity of the assay and the inhibitory effect of this compound's active metabolite, parallel reactions are run in the presence of a known APA inhibitor (e.g., EC33).

  • Data Analysis: APA activity is typically expressed as the amount of substrate hydrolyzed per unit of time per milligram of protein. The protein concentration in the tissue homogenate is determined using a standard protein assay (e.g., Bradford assay).

Conclusion

This compound's unique mechanism of action, centered on the inhibition of aminopeptidase A in the brain, offers a promising new approach to the treatment of hypertension. By specifically targeting the central renin-angiotensin system, this compound has demonstrated significant blood pressure-lowering effects in both preclinical models and clinical trials, particularly in patient populations that are often difficult to treat with existing therapies. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel antihypertensive agent.

References

The Role of Aminopeptidase A in Hypertension and the Inhibitory Effect of Firibastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. The brain renin-angiotensin system (RAS) has emerged as a key regulator of blood pressure, with aminopeptidase A (APA) playing a pivotal role. APA is a membrane-bound zinc metalloprotease that catalyzes the conversion of angiotensin II (AngII) to angiotensin III (AngIII) in the brain.[1][2] AngIII is a major effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure.[1] Consequently, the inhibition of APA presents a promising strategy for the management of hypertension. Firibastat is a first-in-class, orally active prodrug of a potent and selective APA inhibitor, EC33.[3][4] By crossing the blood-brain barrier and converting to its active form, this compound effectively inhibits brain APA, leading to a reduction in AngIII levels and a subsequent decrease in blood pressure. This technical guide provides an in-depth overview of the role of APA in hypertension, the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

The Brain Renin-Angiotensin System and the Role of Aminopeptidase A in Hypertension

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. While the systemic RAS has been extensively studied and targeted by conventional antihypertensive therapies, the brain RAS operates as an independent and parallel system with a distinct functional role.[5] In the brain, AngII is converted to AngIII by the enzymatic action of aminopeptidase A (APA).[1][2] AngIII, in turn, binds to angiotensin receptors, primarily the AT1 receptor, in key cardiovascular regulatory centers of the brain. This binding elicits a pressor response through several mechanisms, including increased vasopressin release, heightened sympathetic nervous system activity, and attenuation of the baroreflex.[2][6]

Hyperactivity of the brain RAS and elevated APA activity have been implicated in the pathophysiology of various forms of hypertension.[6] Studies in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats have demonstrated that central administration of APA inhibitors leads to a significant reduction in blood pressure.[7][8] These findings underscore the potential of APA as a therapeutic target for the treatment of hypertension.

This compound: A Novel Aminopeptidase A Inhibitor

The inhibitory action of this compound on brain APA leads to a decrease in the production of AngIII, thereby mitigating its pressor effects and resulting in a reduction in blood pressure.[9] A noteworthy aspect of this compound's mechanism is that it does not appear to cause an accumulation of AngII in the brain. It is hypothesized that with APA inhibited, AngII is shunted towards an alternative metabolic pathway involving angiotensin-converting enzyme 2 (ACE2), which converts AngII to the vasodilatory peptide angiotensin-(1-7).[1][5]

Quantitative Data on this compound's Efficacy

The antihypertensive effects of this compound have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models

Animal ModelDrug/DoseRoute of AdministrationChange in Mean Arterial Blood Pressure (mmHg)Reference
DOCA-salt ratsThis compound (30 mg/kg)Oral↓ 35.4 ± 5.2[1]
DOCA-salt ratsEnalapril (10 mg/kg)OralNo significant change[1]
DOCA-salt ratsHydrochlorothiazide (10 mg/kg)OralNo significant change[1]
DOCA-salt ratsThis compound + Enalapril + HCTZOralSignificantly greater reduction than bitherapy[7]
Spontaneously Hypertensive Rats (SHR)EC33 (1-100 µg)Intracerebroventricular (ICV)Dose-dependent decrease[8]

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

Clinical Trial PhasePatient PopulationTreatment and DoseDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
Phase IIaMild-to-moderate hypertensionThis compound (1000 mg/day) vs. Placebo4 weeks↓ 2.7 (daytime ambulatory, vs. placebo)Not reported[6]
Phase IIaMild-to-moderate hypertensionThis compound (1000 mg/day) vs. Placebo4 weeks↓ 4.7 (office, vs. placebo)Not reported[6]
Phase IIOverweight/obese, hypertensiveThis compound (up to 500 mg BID)8 weeks↓ 9.5 (automated office)↓ 4.2 (automated office)[6]
Phase II (subgroup)Obese patientsThis compound (up to 500 mg BID)8 weeks↓ 10.2 (automated office)Not reported[1]
Phase II (subgroup)Black patientsThis compound (up to 500 mg BID)8 weeks↓ 10.5 (automated office)Not reported[1]
FRESH (Phase III)Difficult-to-treat/resistant hypertensionThis compound (500 mg BID) vs. Placebo12 weeksNo significant difference from placeboNo significant difference from placebo[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of APA and its inhibitors.

Aminopeptidase A Activity Assay (Fluorometric)

This protocol describes a method to determine APA activity in tissue homogenates using a fluorogenic substrate.

Materials:

  • Tissue samples (e.g., brain hypothalamus)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100

  • Substrate solution: L-Glutamyl-β-naphthylamide

  • Fluorometer

  • 96-well black microplates

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • In a 96-well black microplate, add a specific volume of the supernatant.

    • Add the substrate solution to each well to initiate the enzymatic reaction.

    • Include a blank control with homogenization buffer instead of the sample supernatant.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 384/502 nm) in kinetic mode for a defined period (e.g., 60 minutes).[11]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Express APA activity as pmol of substrate hydrolyzed per minute per milligram of protein.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol outlines the invasive method for continuous blood pressure monitoring in anesthetized rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other appropriate models

  • Anesthetic agents (e.g., urethane, ketamine/xylazine)

  • Surgical instruments

  • Catheters

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.[12]

    • Surgically expose the carotid artery and/or femoral artery and vein.

  • Catheter Implantation:

    • Cannulate the carotid or femoral artery with a saline-filled catheter for blood pressure measurement.[12]

    • Cannulate the femoral vein for drug administration.

  • Blood Pressure Recording:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.[12]

    • Allow the animal to stabilize for a period before recording baseline blood pressure.

    • Administer this compound or control vehicle intravenously or via oral gavage.

    • Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for the duration of the experiment.

  • Data Analysis:

    • Analyze the changes in blood pressure from baseline following drug administration.

    • Compare the effects of different doses of this compound.

Phase II Clinical Trial Protocol for an Antihypertensive Drug

This section provides a general framework for the design of a Phase II clinical trial to evaluate the efficacy and safety of a new antihypertensive agent like this compound.

Study Design:

  • A randomized, double-blind, placebo-controlled, multicenter study.[13] Patient Population:

  • Inclusion criteria: Adults with a diagnosis of essential hypertension (e.g., office SBP between 140-180 mmHg).[6]

  • Exclusion criteria: Secondary hypertension, severe comorbidities, contraindications to the study drug. Intervention:

  • Test arm: this compound at one or more dose levels (e.g., 500 mg BID).

  • Control arm: Placebo. Primary Endpoint:

  • The change from baseline in mean sitting or standing office systolic blood pressure at the end of the treatment period (e.g., 12 weeks).[13] Secondary Endpoints:

  • Change from baseline in diastolic blood pressure.

  • Proportion of patients achieving a target blood pressure.

  • Changes in 24-hour ambulatory blood pressure monitoring (ABPM).

  • Safety and tolerability, assessed by adverse event reporting and laboratory tests. Statistical Analysis:

  • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in SBP, with treatment and baseline SBP as covariates.

Visualizing the Core Concepts

Signaling Pathways

Aminopeptidase A Signaling Pathway in Hypertension cluster_brain Brain cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII APA AT1R AT1 Receptor AngIII->AT1R Binds to Increased Sympathetic Tone Increased Sympathetic Tone AT1R->Increased Sympathetic Tone Increased Vasopressin Release Increased Vasopressin Release AT1R->Increased Vasopressin Release Decreased Baroreflex Sensitivity Decreased Baroreflex Sensitivity AT1R->Decreased Baroreflex Sensitivity APA Aminopeptidase A ACE ACE This compound This compound (Prodrug) EC33 EC33 (Active Inhibitor) This compound->EC33 Crosses BBB & is activated EC33->APA Inhibits Hypertension Hypertension Increased Sympathetic Tone->Hypertension Increased Vasopressin Release->Hypertension Decreased Baroreflex Sensitivity->Hypertension

Caption: APA signaling pathway in hypertension.

Experimental Workflows

Screening Workflow for APA Inhibitors start Start library Compound Library start->library primary_screen Primary High-Throughput Screening (HTS) (e.g., Fluorometric APA Assay) library->primary_screen hit_identification Hit Identification (Compounds showing >X% inhibition) primary_screen->hit_identification dose_response Dose-Response Confirmation & IC50 Determination hit_identification->dose_response secondary_assays Secondary Assays (Selectivity against other peptidases) dose_response->secondary_assays in_vivo_testing In Vivo Efficacy Testing (e.g., in SHR models) secondary_assays->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization end End lead_optimization->end

Caption: Workflow for screening APA inhibitors.

Clinical Trial Workflow for a New Antihypertensive Drug start Start: Preclinical Development phase1 Phase I: Safety & Tolerability in Healthy Volunteers start->phase1 phase2 Phase II: Efficacy & Dose-Ranging in Hypertensive Patients phase1->phase2 phase3 Phase III: Confirmation of Efficacy & Safety in a a Large Patient Population phase2->phase3 nda New Drug Application (NDA) Submission to Regulatory Authorities phase3->nda review Regulatory Review nda->review approval Approval & Post-Marketing Surveillance (Phase IV) review->approval end End approval->end

Caption: Clinical trial workflow.

Conclusion

Aminopeptidase A has been validated as a key enzyme in the brain renin-angiotensin system, playing a significant role in the pathophysiology of hypertension. This compound, as a first-in-class APA inhibitor, represents a novel and targeted approach to antihypertensive therapy. Preclinical and early-phase clinical studies have demonstrated its potential to effectively lower blood pressure, particularly in patient populations that are often difficult to treat with conventional medications. While the results of the Phase III FRESH trial in resistant hypertension were not positive, the unique mechanism of action of this compound continues to make it a subject of interest for further research and potential application in other cardiovascular conditions. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of APA inhibition as a therapeutic strategy.

References

An In-depth Technical Guide to the Foundational Science Behind Inhibiting Angiotensin II to Angiotensin III Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific principles underlying the enzymatic conversion of angiotensin II (Ang II) to angiotensin III (Ang III) and the mechanisms of its inhibition. This critical step in the renin-angiotensin system (RAS) presents a promising target for novel therapeutic interventions in cardiovascular and neurological diseases. This document details the key enzymes, signaling pathways, experimental methodologies, and quantitative data essential for researchers and drug development professionals in this field.

The Enzymatic Conversion of Angiotensin II to Angiotensin III: The Role of Aminopeptidase A

The conversion of the octapeptide Ang II to the heptapeptide Ang III is primarily catalyzed by the enzyme Aminopeptidase A (APA) , also known as glutamyl aminopeptidase (EC 3.4.11.7).[1] APA is a zinc-dependent metalloenzyme that specifically cleaves the N-terminal aspartic acid residue from Ang II.[2] This enzymatic action is a crucial control point in the renin-angiotensin system, as Ang III exhibits distinct physiological activities compared to its precursor, Ang II.

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[3] The classical pathway involves the conversion of angiotensinogen to Ang I by renin, followed by the conversion of Ang I to Ang II by angiotensin-converting enzyme (ACE).[4] While Ang II is a potent vasoconstrictor, Ang III also possesses significant biological activity, particularly in the brain and adrenal glands.[5][6]

Physiological Significance of Angiotensin III

Angiotensin III, while having approximately 40% of the pressor activity of Angiotensin II, is a potent stimulator of aldosterone release from the adrenal cortex, with 100% of the activity of Angiotensin II in this regard.[6][7] In the brain, Ang III is considered a major effector peptide of the RAS, exerting tonic stimulatory control over blood pressure and vasopressin release.[8][9][10] Inhibition of Ang III formation in the brain has been shown to have antihypertensive effects.[11]

Ang III, like Ang II, exerts its effects by binding to two main receptor subtypes: AT1 and AT2 receptors.[9] Both peptides exhibit similar high affinity for both AT1 and AT2 receptors.[12][13] The activation of these receptors triggers distinct downstream signaling cascades.

Signaling Pathways of Angiotensin Receptors

The binding of Ang II and Ang III to their receptors initiates a cascade of intracellular signaling events that mediate their physiological effects.

AT1 Receptor Signaling

Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 and Gi/o proteins.[14] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation.[14]

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Angiotensin_II_III Angiotensin II / III AT1R AT1 Receptor Angiotensin_II_III->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling

The AT2 receptor, also a GPCR, often mediates effects that counterbalance those of the AT1 receptor.[15] Its signaling is less well-defined but is known to involve Gαi proteins, leading to the activation of protein phosphatases and the production of nitric oxide, which can result in vasodilation and anti-proliferative effects.[15] Activation of the AT2 receptor by Ang III has been specifically implicated in natriuresis.[16]

AT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Angiotensin_II_III Angiotensin II / III AT2R AT2 Receptor Angiotensin_II_III->AT2R Gi Gi AT2R->Gi activates Phosphatases Protein Phosphatases (e.g., SHP-1, PP2A) Gi->Phosphatases activates NO_Synthase Nitric Oxide Synthase (NOS) Gi->NO_Synthase activates Cellular_Response Cellular Response (e.g., Vasodilation, Antiproliferation) Phosphatases->Cellular_Response NO Nitric Oxide (NO) NO_Synthase->NO produces NO->Cellular_Response

Caption: AT2 Receptor Signaling Pathway.

Inhibition of Angiotensin II to Angiotensin III Conversion

Targeting APA to prevent the formation of Ang III is a novel therapeutic strategy for conditions like hypertension.[17] Several inhibitors of APA have been developed and characterized.

Aminopeptidase A Inhibitors

Potent and selective inhibitors of APA have been instrumental in elucidating the physiological roles of Ang III.[1] These inhibitors typically work by binding to the active site of the enzyme, preventing it from metabolizing Ang II.[18] One of the most well-studied classes of APA inhibitors is represented by firibastat (formerly RB150), an orally active prodrug of the potent APA inhibitor EC33.[8][19]

Quantitative Data on APA Inhibitors

The potency of enzyme inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.

InhibitorTarget EnzymeKi (nM)IC50 (nM)Reference(s)
EC33Aminopeptidase A290-[11]
PC18Aminopeptidase N8-[11]
AmastatinAminopeptidase A-50,000[1]
BestatinAminopeptidase N--[11]

Note: Ki and IC50 values can vary depending on the experimental conditions.[20]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to research in this area. The following sections provide an overview of key methodologies.

Aminopeptidase A Activity Assay

This assay measures the enzymatic activity of APA by quantifying the cleavage of a substrate. A common method involves using a fluorogenic substrate, such as L-glutamyl-β-naphthylamide.[18]

Protocol Overview:

  • Sample Preparation: Homogenize tissue samples (e.g., hypothalamus) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100). Centrifuge to pellet debris and collect the supernatant.[18]

  • Incubation: Incubate the supernatant with a substrate solution containing L-glutamyl-β-naphthylamide, dithiothreitol (DTT), and bovine serum albumin (BSA) in a phosphate buffer (pH 7.4) at 37°C.[18]

  • Detection: Measure the fluorescence of the released product (β-naphthylamine) over time using a fluorometer.

  • Data Analysis: Calculate the rate of substrate hydrolysis, which is proportional to the APA activity. Express activity as pmol of substrate hydrolyzed per minute per milligram of protein.[18]

APA_Assay_Workflow start Start tissue_prep Tissue Homogenization and Centrifugation start->tissue_prep incubation Incubation with Fluorogenic Substrate tissue_prep->incubation detection Fluorescence Measurement incubation->detection analysis Data Analysis: Calculate Enzyme Activity detection->analysis end End analysis->end

Caption: Aminopeptidase A Activity Assay Workflow.
HPLC-Based Separation of Angiotensins

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying Ang II and Ang III in biological samples.[6]

Protocol Overview:

  • Sample Extraction: Extract angiotensin peptides from plasma or tissue homogenates using a solvent mixture (e.g., acetone/HCl/water).[6]

  • Chromatography:

    • Column: Use a reversed-phase C18 column.[21]

    • Mobile Phase: Employ a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[6]

    • Detection: Monitor the elution of peptides using a UV detector at a wavelength of 214-225 nm.[6]

  • Quantification: Identify and quantify Ang II and Ang III by comparing their retention times and peak areas to those of known standards. For very low concentrations, fractions can be collected and further analyzed by radioimmunoassay (RIA).[2]

Radioligand Binding Assay for Angiotensin Receptors

This assay is used to determine the affinity of ligands (e.g., Ang II, Ang III, inhibitors) for angiotensin receptors.[22]

Protocol Overview:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.[1]

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]-Ang II) and varying concentrations of a competing unlabeled ligand.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration.[11]

  • Detection: Quantify the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value of the competing ligand, which can be used to calculate its Ki value.[1]

In Vivo Blood Pressure Measurement in Animal Models

Animal models, such as spontaneously hypertensive rats, are crucial for evaluating the in vivo efficacy of APA inhibitors.[8]

Protocol Overview:

  • Catheter Implantation: Surgically implant a catheter into the carotid or femoral artery of an anesthetized rat for direct blood pressure measurement.[8]

  • Drug Administration: Administer the test compound (e.g., APA inhibitor) via an appropriate route (e.g., intracerebroventricularly or orally).[8]

  • Blood Pressure Monitoring: Continuously record arterial blood pressure using a pressure transducer connected to a data acquisition system.[23]

  • Data Analysis: Analyze the changes in blood pressure before and after drug administration to determine the compound's antihypertensive effect.[23]

InVivo_BP_Workflow start Start anesthesia Anesthetize Animal (e.g., Rat) start->anesthesia surgery Surgical Implantation of Arterial Catheter anesthesia->surgery recovery Animal Recovery surgery->recovery drug_admin Administer Test Compound (APA Inhibitor) recovery->drug_admin bp_monitoring Continuous Blood Pressure Recording drug_admin->bp_monitoring analysis Data Analysis: Assess Antihypertensive Effect bp_monitoring->analysis end End analysis->end

Caption: In Vivo Blood Pressure Measurement Workflow.

Conclusion

The inhibition of the conversion of angiotensin II to angiotensin III by targeting aminopeptidase A represents a promising and innovative approach for the development of new therapeutics, particularly for hypertension. A thorough understanding of the underlying enzymatic processes, the physiological roles of angiotensin III, the associated signaling pathways, and the application of rigorous experimental methodologies are paramount for advancing research and drug discovery in this area. This guide provides a foundational framework for scientists and researchers to navigate the complexities of this important biological system.

References

Understanding the central regulation of blood pressure via the brain RAS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Central Regulation of Blood Pressure via the Brain Renin-Angiotensin System

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid, and electrolyte balance.[1][2][3][4] While the systemic RAS has been extensively studied, there is a growing body of evidence supporting the existence and functional significance of an independent RAS within the brain.[5][6][7][8] This central or brain RAS is a highly localized network of angiotensin II-containing cell bodies, fibers, and receptors located in key cardiovascular control centers within the brain.[5] Dysregulation of the brain RAS is strongly implicated in the pathogenesis of neurogenic hypertension, which is characterized by a sustained increase in sympathetic nervous system activity.[9][10][11] This guide provides a comprehensive overview of the brain RAS, its signaling pathways, the experimental methodologies used to study it, and its role in the central regulation of blood pressure.

Components of the Brain Renin-Angiotensin System

All the essential components of the RAS have been identified within the brain, suggesting a local and independent synthesis of angiotensin peptides.[7]

  • Angiotensinogen (AGT): The precursor to all angiotensin peptides. In the brain, AGT is primarily expressed in astrocytes and some neurons within regions crucial for cardiovascular and metabolic control.[1][4]

  • Renin and the (Pro)renin Receptor (PRR): Renin is the rate-limiting enzyme that cleaves AGT to form angiotensin I (Ang I). While the levels of renin in the brain are low, the (pro)renin receptor (PRR) can bind both renin and its precursor, prorenin, enhancing the catalytic activity and playing a key role in local Ang II production.[1][4][12]

  • Angiotensin-Converting Enzyme (ACE): This enzyme is responsible for converting Ang I to the primary effector peptide, angiotensin II (Ang II).[2] Upregulation of brain ACE expression or activity is observed in hypertensive animal models.[4]

  • Angiotensin II (Ang II): The main bioactive peptide of the classical RAS. Central administration of Ang II elicits potent pressor responses, increases sympathetic outflow, stimulates thirst, and induces sodium intake.[2]

  • Angiotensin Receptors (AT1R and AT2R): Ang II exerts its effects by binding to two main G-protein coupled receptors, the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[1][4]

    • AT1R: Activation of AT1R mediates most of the well-known pressor effects of Ang II, including vasoconstriction, sympathetic activation, and vasopressin release.[2][9][13] Chronic blockade of AT1R in the brain can significantly lower blood pressure in hypertensive models.[1][4]

    • AT2R: The AT2R generally counteracts the actions of the AT1R.[1][4] Activation of brain AT2R can lead to a decrease in blood pressure, particularly in models of neurogenic hypertension, and is considered part of the protective arm of the RAS.[9][13]

  • The Counter-regulatory Axis (ACE2/Ang-(1-7)/Mas Receptor): This axis provides a crucial counterbalance to the pressor effects of the classical RAS.

    • Angiotensin-Converting Enzyme 2 (ACE2): This enzyme metabolizes Ang II to form angiotensin-(1-7) [Ang-(1-7)].[1][4]

    • Angiotensin-(1-7) [Ang-(1-7)]: This peptide generally opposes the actions of Ang II.[10]

    • Mas Receptor: Ang-(1-7) binds to the Mas receptor, and this interaction often leads to vasodilation and a reduction in blood pressure.[1][4] Upregulation of this protective axis in the brain has been shown to reduce blood pressure in hypertensive animals.[3]

Signaling Pathways in Brain RAS-Mediated Blood Pressure Control

The brain RAS exerts its control over blood pressure through two primary, opposing signaling pathways.

The Classical (Pressor) Pathway

The classical pathway is initiated by the cleavage of angiotensinogen by renin to form Ang I. ACE then converts Ang I to Ang II. Ang II subsequently binds to AT1 receptors located on neurons in key cardiovascular control centers of the brain, such as the paraventricular nucleus (PVN), subfornical organ (SFO), and rostral ventrolateral medulla (RVLM).[14] This binding triggers a cascade of intracellular events that lead to an increase in sympathetic nervous system outflow, the release of vasopressin, and a subsequent elevation in arterial blood pressure.[7][9][15] Chronic overactivation of this pathway is a significant contributor to neurogenic hypertension.[6][9]

Classical Pressor Pathway cluster_synthesis Peptide Synthesis cluster_action Neuronal Action cluster_output Physiological Output AGT Angiotensinogen AngI Angiotensin I AGT->AngI Renin / PRR AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Neuron Cardiovascular Control Neuron AT1R->Neuron Binds to Sympathetic Increased Sympathetic Nervous System Outflow Neuron->Sympathetic Vasopressin Vasopressin Release Neuron->Vasopressin BP Increased Blood Pressure Sympathetic->BP Vasopressin->BP

Classical (Pressor) Pathway of the Brain RAS.
The Counter-regulatory (Depressor) Pathway

The counter-regulatory arm of the brain RAS acts to mitigate the pressor effects of the classical pathway. This system involves the enzyme ACE2, which converts Ang II into Ang-(1-7).[4] Ang-(1-7) then binds to the Mas receptor, initiating signaling cascades that generally lead to vasodilation and a decrease in sympathetic nerve activity, thereby lowering blood pressure.[1][4] Additionally, the AT2 receptor provides another layer of counter-regulation. When Ang II binds to AT2 receptors, it often triggers effects that oppose those mediated by AT1 receptors, contributing to blood pressure reduction.[1][4][9][13]

Counter-regulatory Depressor Pathway cluster_synthesis Peptide Synthesis & Action cluster_output Physiological Output AngII Angiotensin II Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT2R AT2 Receptor AngII->AT2R Binds to MasR Mas Receptor Ang17->MasR Binds to Depressor Decreased Sympathetic Outflow Vasodilation MasR->Depressor AT2R->Depressor BP Decreased Blood Pressure Depressor->BP

Counter-regulatory (Depressor) Pathway of the Brain RAS.

Quantitative Data on Brain RAS Manipulation

The following tables summarize quantitative findings from various studies investigating the effects of manipulating the brain RAS on blood pressure and component expression in animal models.

Table 1: Effects of Central Brain RAS Intervention on Mean Arterial Pressure (MAP) in Hypertensive Animal Models

Animal ModelInterventionRouteChange in MAP (mmHg)Reference
Spontaneously Hypertensive Rat (SHR)AT1 Receptor Blocker (Losartan)ICV↓ 20-30 mmHg[10]
DOCA-salt Hypertensive RatACE Inhibitor (Captopril)ICVPrevents hypertension development
DOCA-salt Hypertensive RatAT1 Receptor BlockerCentral InfusionMimics effects of ACE inhibitors[2]
Ang II-induced Hypertensive MiceNeuronal ACE2 OverexpressionTransgenic↓ ~25 mmHg[1][4]
(mRen2)27 Transgenic Hypertensive RatAng-(1-7)ICV InfusionAttenuated hypertension
Renin-b Deficient MiceGenetic DeletionKnockout↑ ~15 mmHg (paradoxical)[16]

ICV: Intracerebroventricular

Table 2: Alterations in Brain RAS Component Expression in Hypertension

Brain RegionAnimal ModelComponentChange in ExpressionReference
Paraventricular Nucleus (PVN)Ang II-induced HypertensionAT1 Receptor[1][4]
Rostral Ventrolateral Medulla (RVLM)Chronic Heart Failure (Rabbit)ACE[4]
Rostral Ventrolateral Medulla (RVLM)Chronic Heart Failure (Rabbit)ACE2[4]
Subfornical Organ (SFO)Water DeprivationAT1 Receptor[1][4]
Paraventricular Nucleus (PVN)Renin-b Deficient MiceAT1 Receptor[16]

Experimental Protocols and Methodologies

Studying the brain RAS requires specialized techniques to bypass the blood-brain barrier and to measure neurochemical changes in specific brain nuclei.

Intracerebroventricular (ICV) Injections/Infusions

This is a common technique used to deliver substances that do not cross the blood-brain barrier directly into the cerebrospinal fluid of the cerebral ventricles.[17][18] This allows for the assessment of the central effects of various RAS components and their blockers.

Detailed Methodology:

  • Animal Preparation: The animal (typically a rat or mouse) is anesthetized.[19] Its head is fixed in a stereotaxic apparatus.

  • Cannula Implantation: A small hole is drilled in the skull at precise coordinates corresponding to a lateral ventricle (e.g., from bregma: AP -1.0 mm; LL 1.5 mm; and DV -4.5 mm for a rat).[19] A guide cannula is lowered into the ventricle and secured to the skull with dental cement and anchoring screws.[19] A dummy stylet is inserted to keep the cannula patent.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Infusion: For acute studies, a specific volume of the substance is injected through the cannula. For chronic studies, the cannula is connected via tubing to a subcutaneously implanted osmotic minipump, which delivers the substance at a constant rate for an extended period (e.g., 14 days).[19][17]

  • Verification: Post-mortem, the placement of the cannula is verified by injecting a dye and examining the brain tissue to ensure the dye is present within the ventricular system.[19] Angiotensin II-induced drinking behavior can also be used as a functional verification method, though it is not perfectly accurate.[18]

Brain Microdialysis

Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a conscious, freely moving animal.[20][21][22] This allows for the in-vivo measurement of neurotransmitters and peptides, such as Ang II or norepinephrine, released in response to RAS stimulation.[21]

Detailed Methodology:

  • Probe Construction: A microdialysis probe consists of a semipermeable membrane at the tip, connected to inlet and outlet tubing.[20]

  • Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., the anterior hypothalamus).[21][22] The animal is allowed to recover.

  • Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula into the brain tissue.[22] A physiological solution (perfusate) is pumped through the inlet tubing at a slow, constant rate (e.g., 1 µL/min).[22]

  • Sample Collection: As the perfusate flows through the probe, molecules from the surrounding extracellular fluid diffuse across the membrane into the perfusate. This fluid, now called the dialysate, exits through the outlet tubing and is collected in small vials at regular intervals (e.g., every 15-20 minutes).[23]

  • Analysis: The collected dialysate samples are then analyzed using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the molecules of interest.[22]

Targeted Gene Expression Analysis

To understand how the expression of RAS components changes in hypertension, researchers analyze the levels of specific messenger RNA (mRNA) in dissected brain tissue.

Detailed Methodology:

  • Tissue Collection: After the experimental period, the animal is euthanized, and the brain is rapidly removed and frozen.

  • Brain Sectioning: The frozen brain is sliced into thin sections using a cryostat. Specific brain nuclei are identified and collected using techniques like laser capture microdissection or manual punching.

  • RNA Extraction: Total RNA is extracted from the collected tissue samples.

  • Quantitative Real-Time PCR (qPCR): This is a common method to quantify mRNA levels. The extracted RNA is reverse-transcribed into complementary DNA (cDNA). A qPCR reaction is then performed using specific primers for the target genes (e.g., AT1R, ACE2, AGT). The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.

  • Data Analysis: The expression levels of the target genes are typically normalized to the expression of a stable housekeeping gene to control for variations in RNA quantity and quality. The results are often expressed as a fold change compared to a control group.

Experimental Workflow cluster_model Model Preparation cluster_exp Experimentation cluster_analysis Post-Mortem Analysis A1 Select Animal Model (e.g., SHR, C57BL/6J) A2 Surgical Intervention (e.g., ICV Cannulation, Microdialysis Probe Implantation) A1->A2 A3 Recovery Period A2->A3 B1 Central Administration of Agent (e.g., Ang II, Losartan via ICV) A3->B1 B2 In-Vivo Measurement (e.g., Blood Pressure Monitoring, Microdialysis Sampling) B1->B2 C1 Tissue Collection (Brain Dissection) B2->C1 C2 Biochemical/Molecular Analysis (e.g., qPCR, Western Blot, Immunohistochemistry) C1->C2 D1 Correlate Physiological and Molecular Data C2->D1 Data Interpretation

A generalized experimental workflow for studying the brain RAS.

Conclusion and Future Directions

The brain renin-angiotensin system is a complex and crucial regulator of cardiovascular function.[5][6] An imbalance between its pressor (Ang II/AT1R) and depressor (ACE2/Ang-(1-7)/MasR and AT2R) arms is a key factor in the development and maintenance of neurogenic hypertension.[9][10] The experimental models and protocols detailed in this guide are fundamental tools for dissecting the intricate signaling pathways and neuronal circuits involved.

Future research will likely focus on several key areas:

  • Cell-Type Specificity: Utilizing advanced genetic tools to understand the specific roles of RAS components in different cell types (e.g., neurons vs. glia) within cardiovascular control centers.[1][3]

  • Therapeutic Targeting: Developing novel drugs that can cross the blood-brain barrier to selectively modulate the brain RAS, offering new therapeutic avenues for resistant hypertension.[2][13]

  • Interaction with Other Systems: Further exploring the interplay between the brain RAS and other systems involved in blood pressure control, such as inflammation and oxidative stress.[14][24]

A deeper understanding of the central regulation of blood pressure by the brain RAS will undoubtedly pave the way for more effective treatments for hypertension and related cardiovascular diseases.

References

Initial In Vitro Studies on Firibastat's Binding Affinity to Aminopeptidase A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a novel therapeutic approach for the management of hypertension.[1][2] Unlike traditional antihypertensive agents that primarily target the peripheral renin-angiotensin system (RAS), this compound acts centrally to modulate the brain RAS, a key player in the regulation of blood pressure. This technical guide provides an in-depth overview of the initial in vitro studies that elucidated the binding affinity of this compound's active metabolite for its molecular target, aminopeptidase A.

This compound is administered as an orally active prodrug, RB150, which is designed to cross the blood-brain barrier.[3][4] Once in the central nervous system, RB150 is rapidly converted by brain reductases into two molecules of its active metabolite, EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid).[3] EC33 is a potent and selective inhibitor of APA, a membrane-bound zinc metalloprotease. APA catalyzes the conversion of angiotensin II to angiotensin III, a peptide that exerts a tonic stimulatory control over blood pressure.[5] By inhibiting APA, EC33 blocks the formation of angiotensin III, leading to a reduction in blood pressure.[3][5]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor for its target enzyme is a critical parameter in drug development, providing a quantitative measure of its potency. For EC33, the active form of this compound, the primary in vitro binding affinity metric reported is the inhibition constant (Kᵢ). The Kᵢ represents the concentration of the inhibitor required to occupy half of the active sites of the enzyme at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Initial in vitro studies have determined the Kᵢ value for EC33, highlighting its potent interaction with aminopeptidase A. For comparative purposes, the Kᵢ value of another APA inhibitor, NI929, is also presented.

InhibitorTarget EnzymeKᵢ (nM)
EC33 (active form of this compound) Recombinant Mouse Aminopeptidase A300
NI929Recombinant Mouse Aminopeptidase A30

Note: Data extracted from studies on recombinant mouse aminopeptidase A.[4]

Experimental Protocols

The determination of the binding affinity of EC33 for aminopeptidase A involves in vitro enzymatic assays. While specific, detailed protocols from the initial discovery and development of this compound are often proprietary, this section outlines a generalized methodology based on commonly employed techniques for assessing APA inhibition.

Reagents and Materials
  • Enzyme: Recombinant aminopeptidase A (e.g., from mouse or human).

  • Inhibitor: EC33 (active metabolite of this compound).

  • Substrate: A specific fluorogenic or chromogenic substrate for APA, such as L-Aspartic acid β-naphthylamide or Glutamyl-p-nitroanilide (GluNA).

  • Buffer: A suitable buffer to maintain pH and ionic strength, typically a Tris-HCl or HEPES buffer at physiological pH (e.g., pH 7.4).

  • Detection System: A microplate reader capable of measuring fluorescence or absorbance.

In Vitro Aminopeptidase A Inhibition Assay (Generalized Protocol)

This protocol describes a continuous kinetic assay to measure the inhibition of APA by EC33.

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant APA in the assay buffer.

    • Prepare a series of dilutions of EC33 in the assay buffer to cover a range of concentrations.

    • Prepare a stock solution of the APA substrate (e.g., GluNA) in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the APA enzyme solution to each well.

    • Add varying concentrations of the EC33 inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the APA substrate to all wells.

    • Immediately place the microplate in a plate reader and monitor the increase in fluorescence or absorbance over time. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions.

    • The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate.

Visualizations

Signaling Pathway of the Brain Renin-Angiotensin System and this compound's Mechanism of Action

The following diagram illustrates the key components of the brain renin-angiotensin system and the mechanism by which this compound exerts its therapeutic effect.

RAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII Inactive Inactive Peptides AngIII->Inactive BloodPressure Increased Blood Pressure AngIII->BloodPressure Renin Renin ACE ACE APA Aminopeptidase A (APA) APN APN This compound This compound (RB150 - Prodrug) EC33 EC33 (Active Inhibitor) This compound->EC33 Brain Reductases EC33->APA Inhibits

Caption: this compound's mechanism within the brain RAS.

Experimental Workflow for In Vitro Determination of Aminopeptidase A Inhibition

This diagram outlines the general workflow for an in vitro experiment designed to measure the inhibitory activity of a compound against aminopeptidase A.

Experimental_Workflow Start Start: Prepare Reagents PrepareEnzyme Prepare Recombinant Aminopeptidase A Solution Start->PrepareEnzyme PrepareInhibitor Prepare Serial Dilutions of EC33 (Inhibitor) Start->PrepareInhibitor PrepareSubstrate Prepare Fluorogenic Substrate Solution Start->PrepareSubstrate AssaySetup Assay Setup in 96-Well Plate PrepareEnzyme->AssaySetup PrepareInhibitor->AssaySetup AddSubstrate Add Substrate to Wells PrepareSubstrate->AddSubstrate AddEnzyme Add Enzyme to Wells AssaySetup->AddEnzyme AddInhibitor Add Inhibitor Dilutions (and control) AddEnzyme->AddInhibitor PreIncubate Pre-incubate Enzyme and Inhibitor AddInhibitor->PreIncubate Reaction Initiate and Monitor Reaction PreIncubate->Reaction Reaction->AddSubstrate Measure Measure Fluorescence/ Absorbance Over Time (Kinetic Reading) AddSubstrate->Measure Analysis Data Analysis Measure->Analysis CalculateVelocity Calculate Initial Reaction Velocities Analysis->CalculateVelocity PlotData Plot Velocity vs. Inhibitor Concentration CalculateVelocity->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50 CalculateKi Calculate Ki Value (Cheng-Prusoff) DetermineIC50->CalculateKi End End: Determine Binding Affinity CalculateKi->End

Caption: Workflow for APA inhibition assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Firibastat in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Firibastat in rodent models of hypertension. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for hypertension induction and drug administration, and quantitative data from preclinical studies.

Introduction to this compound

This compound is a first-in-class, orally active prodrug that acts as a potent and selective inhibitor of aminopeptidase A (APA) within the brain.[1][2][3] As a key enzyme in the brain renin-angiotensin system (RAS), APA is responsible for the conversion of angiotensin II to angiotensin III.[4][5][6] Angiotensin III is a major effector peptide in the brain that contributes to the elevation of blood pressure through mechanisms including increased vasopressin release, sympathetic nervous system activation, and inhibition of the baroreflex.[3][7]

This compound, also known as RB150 or QGC001, is designed to cross the blood-brain barrier, where it is cleaved by brain reductases into two active molecules of its active form, EC33.[2][3][4] By inhibiting APA, EC33 blocks the formation of angiotensin III, thereby reducing blood pressure.[2][6] This central mechanism of action makes this compound a promising therapeutic agent for hypertension, particularly in models resistant to conventional RAS blockers.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of hypertension.

Table 1: this compound Dosage and Efficacy in Rodent Models

Rodent ModelDosageRoute of AdministrationTreatment DurationKey Efficacy ReadoutsReference(s)
Deoxycorticosterone acetate (DOCA)-salt rats30 mg/kgOralAcuteSignificant reduction in blood pressure (-35.4 ± 5.2 mmHg)[4]
Deoxycorticosterone acetate (DOCA)-salt rats50 mg/kg/dayOral24 daysSignificant drop in systolic blood pressure[8]
Spontaneously Hypertensive Rats (SHR)ED₅₀ of 30 mg/kgOralNot specifiedDose-dependent reduction in blood pressure[9][10]
Post-myocardial infarction mice150 mg/kg/dayOral4-8 weeksAttenuated cardiac dysfunction[9]
Post-myocardial infarction rats50 mg/kg/daySubcutaneous5 weeksAttenuated cardiac dysfunction[9]
Post-myocardial infarction rats150 mg/kg/dayOral5 weeksAttenuated cardiac dysfunction[9]

Table 2: Effects of this compound in Combination Therapy in DOCA-salt Rats

Treatment GroupDosageRoute of AdministrationChange in Blood PressureReference(s)
This compound (monotherapy)30 mg/kgOral-35.4 ± 5.2 mmHg[4]
Enalapril (monotherapy)10 mg/kgOralNo significant change[4]
Hydrochlorothiazide (monotherapy)10 mg/kgOralNo significant change[4]
This compound + Enalapril + Hydrochlorothiazide30 mg/kg + 10 mg/kg + 10 mg/kgOralSignificantly greater decrease than dual therapy[4]

Experimental Protocols

Protocol 1: Induction of Deoxycorticosterone Acetate (DOCA)-Salt Hypertension in Rats

This protocol describes a common method for inducing hypertension in rats, creating a model of low-renin, salt-sensitive hypertension.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Deoxycorticosterone acetate (DOCA)

  • Vehicle for DOCA (e.g., sterile olive oil or dimethylformamide)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 1% NaCl drinking water

  • Standard rat chow

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week prior to any procedures.

  • Uninephrectomy (Day 0):

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine at 70 mg/kg and xylazine at 5 mg/kg, intraperitoneally).[2]

    • Shave and disinfect the left flank.

    • Make a small incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter, and carefully remove the kidney.

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia as per institutional guidelines.

  • Post-operative Recovery (Day 1-7):

    • Allow the rats to recover for one week. During this period, provide standard rat chow and tap water ad libitum.

  • Initiation of DOCA-salt Treatment (Day 7):

    • Replace the drinking water with 1% NaCl solution.[1][2]

    • Begin subcutaneous injections of DOCA. A common regimen is 20-40 mg/kg administered twice weekly.[1][2] Dissolve the DOCA in a suitable vehicle.

  • Maintenance (Weeks 2-5):

    • Continue the 1% NaCl drinking water and twice-weekly DOCA injections for the duration of the study (typically 4-6 weeks).

    • Monitor the animals regularly for signs of distress and measure body weight weekly.

    • Hypertension typically develops over several weeks.

Protocol 2: Oral Administration of this compound by Gavage

This protocol outlines the procedure for administering this compound to rodents via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose in sterile water)

  • Oral gavage needles (size appropriate for the rodent)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • On the day of administration, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Vortex or sonicate as needed to ensure uniform suspension.

  • Animal Handling and Restraint:

    • Gently but firmly restrain the rat to prevent movement and ensure safe administration.

  • Gavage Procedure:

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Attach the gavage needle to the syringe containing the this compound suspension.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly dispense the suspension into the stomach.

    • Gently remove the gavage needle.

  • Post-administration Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 3: Non-invasive Blood Pressure Measurement using the Tail-Cuff Method

This protocol describes the measurement of systolic and diastolic blood pressure in conscious rats using a tail-cuff system.

Materials:

  • Tail-cuff blood pressure measurement system (including restrainer, cuff, and sensor)

  • Warming platform

Procedure:

  • Acclimation:

    • To minimize stress-induced blood pressure elevation, acclimate the rats to the restraint and measurement procedure for several days before the actual data collection. This involves placing the rats in the restrainers on the warming platform for 10-15 minutes daily for at least 3-5 days.

  • Measurement Session:

    • Place the rat in the restrainer on the warming platform to promote vasodilation of the tail artery.

    • Secure the tail-cuff and sensor around the base of the tail.

    • Allow the rat to acclimate to the setup for 5-10 minutes before starting the measurements.

    • Initiate the automated measurement cycle on the system. Typically, the system will inflate and then slowly deflate the cuff, recording the pressure at which blood flow returns (systolic) and when it becomes continuous (diastolic).

    • Perform a series of measurements (e.g., 10-15 cycles) and average the valid readings to obtain a reliable blood pressure value for that session.

    • It is recommended to discard the first few readings of each session to allow for animal stabilization.

Visualizations

This compound's Mechanism of Action in the Brain Renin-Angiotensin System

Firibastat_Mechanism Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Renin Renin->Ang_I Ang_II Angiotensin II Ang_I->Ang_II ACE ACE ACE->Ang_II Ang_III Angiotensin III Ang_II->Ang_III APA Aminopeptidase A (APA) APA->Ang_III Effects ↑ Vasopressin Release ↑ Sympathetic Tone ↓ Baroreflex Sensitivity Ang_III->Effects This compound This compound (Oral) EC33 EC33 (Active Form) This compound->EC33 Crosses BBB & Converts to EC33->APA Inhibits BBB Blood-Brain Barrier BP ↑ Blood Pressure Effects->BP Leads to

Caption: this compound's central mechanism of action.

Experimental Workflow for a this compound Study in a DOCA-Salt Rat Model

Experimental_Workflow Start Start: Acclimation of Rats (1 week) Uninephrectomy Day 0: Uninephrectomy Surgery Start->Uninephrectomy Recovery Day 1-7: Post-operative Recovery (Standard diet and water) Uninephrectomy->Recovery DOCA_Start Day 7: Initiate DOCA-salt Treatment (1% NaCl water + DOCA injections) Recovery->DOCA_Start Treatment_Groups Week 4: Randomize into Treatment Groups (e.g., Vehicle vs. This compound) DOCA_Start->Treatment_Groups BP_Measurement Blood Pressure Monitoring (e.g., Weekly via Tail-Cuff) DOCA_Start->BP_Measurement Treatment_Period Weeks 4-6: Daily Oral Gavage (Vehicle or this compound) Treatment_Groups->Treatment_Period Treatment_Period->BP_Measurement Endpoint End of Study (e.g., Week 6): Terminal Procedures & Tissue Collection Treatment_Period->Endpoint BP_Measurement->Endpoint

Caption: Workflow for a this compound study in DOCA-salt rats.

References

Application Notes and Protocols for Measuring Aminopeptidase A Inhibition by Firibastat in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation by converting angiotensin II to angiotensin III.[1][2] Elevated APA activity is associated with hypertension. Firibastat is a first-in-class, orally active prodrug that penetrates the blood-brain barrier and is converted to its active form, EC33.[1][3] EC33 is a potent and selective inhibitor of APA, making it a promising therapeutic agent for the treatment of hypertension.[3][4] These application notes provide detailed protocols for measuring the inhibition of APA in brain tissue by this compound, facilitating research and development in this area.

Mechanism of Action of this compound

This compound is a prodrug of EC33, a selective inhibitor of aminopeptidase A (APA).[1] After oral administration, this compound crosses the blood-brain barrier, where it is cleaved into two molecules of the active inhibitor, EC33.[1] EC33 then binds to APA, preventing the conversion of angiotensin II to angiotensin III. This inhibition of APA in the brain leads to a decrease in angiotensin III levels, which in turn reduces vasopressin release and sympathetic nervous system activity, ultimately lowering blood pressure.[4]

Data Presentation

Quantitative Data on this compound (EC33) Inhibition of Aminopeptidase A
ParameterValueCompoundEnzyme SourceReference
Ki 200 nMEC33 (active form of this compound)Aminopeptidase A[5][6]

Experimental Protocols

Protocol 1: Preparation of Brain Tissue Homogenates for Aminopeptidase A Activity Assay

This protocol describes the preparation of brain tissue homogenates suitable for the subsequent measurement of APA activity.

Materials:

  • Fresh or frozen brain tissue (e.g., from rodents)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and a protease inhibitor cocktail.

  • Dounce homogenizer or mechanical homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Excise brain tissue and place it immediately in ice-cold Homogenization Buffer.

  • Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer (e.g., 10 mL buffer for 1 g of tissue).

  • Homogenize the tissue on ice using a Dounce homogenizer (approximately 10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.

  • Transfer the homogenate to microcentrifuge tubes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant, which contains the membrane-bound APA, and transfer it to fresh, pre-chilled microcentrifuge tubes.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • The brain tissue homogenate is now ready for the APA activity assay or can be stored at -80°C for future use.

Protocol 2: Fluorometric Assay for Aminopeptidase A Inhibition by this compound (EC33)

This protocol details the measurement of APA activity and its inhibition by the active form of this compound, EC33, using a fluorogenic substrate.

Materials:

  • Prepared brain tissue homogenate (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Fluorogenic Substrate: L-Glutamic acid α-(7-amido-4-methylcoumarin) (Glu-AMC). Prepare a stock solution in DMSO.

  • Inhibitor: EC33 (active form of this compound). Prepare a stock solution in a suitable solvent (e.g., DMSO or water).

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the inhibitor (EC33) in Assay Buffer to achieve a range of final concentrations for IC50 determination.

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay Buffer, Substrate

      • Control (no inhibitor): Brain homogenate, Assay Buffer, Substrate

      • Inhibitor wells: Brain homogenate, EC33 dilution, Substrate

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Pre-incubation:

    • Add the brain homogenate and either Assay Buffer (for control) or the EC33 dilutions to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate (Glu-AMC) to all wells to initiate the enzymatic reaction. The final concentration of the substrate should be at or near its Km value for APA.

  • Measurement:

    • Immediately place the microplate in a fluorometric microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay, e.g., 30 minutes). The released 7-amino-4-methylcoumarin (AMC) will fluoresce upon cleavage of the substrate by APA.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the rate of reaction for each well by determining the change in fluorescence over time.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Firibastat_Mechanism_of_Action Blood Blood Brain Brain This compound This compound EC33_1 EC33 This compound->EC33_1 EC33_2 EC33 APA Aminopeptidase A (APA) EC33_1->APA Angiotensin_II Angiotensin II Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III APA Blood_Pressure_Increase Increased Blood Pressure Angiotensin_III->Blood_Pressure_Increase Experimental_Workflow_APA_Inhibition_Assay cluster_preparation Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Brain_Tissue Brain Tissue Homogenization Homogenization in Buffer Brain_Tissue->Homogenization Centrifugation Centrifugation (1,000 x g) Homogenization->Centrifugation Supernatant Collect Supernatant (Enzyme Source) Centrifugation->Supernatant Assay_Setup Setup 96-well plate: - Brain Homogenate - EC33 (Inhibitor) - Assay Buffer Supernatant->Assay_Setup Pre_incubation Pre-incubate (37°C, 15 min) Assay_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (Glu-AMC) Pre_incubation->Add_Substrate Measurement Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition IC50 Determine IC50 Value Calculate_Inhibition->IC50 Brain_RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_III Angiotensin_III Angiotensin_II->Angiotensin_III APA APA Aminopeptidase A (APA) This compound This compound (EC33) This compound->APA Inhibition AT1_Receptor AT1 Receptor Angiotensin_III->AT1_Receptor Binds to Physiological_Effects Vasoconstriction Increased Sympathetic Tone Vasopressin Release AT1_Receptor->Physiological_Effects Activates

References

Application Note & Protocol: Quantification of Firibastat and its Active Metabolite EC33 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed representative protocol for the simultaneous quantification of Firibastat (a prodrug) and its active metabolite, EC33, in plasma samples. The methodology is based on common bioanalytical techniques, specifically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a standard for its high sensitivity and specificity in drug quantification.[1][2]

Introduction and Mechanism of Action

This compound (also known as RB150) is a first-in-class, orally active brain aminopeptidase A (APA) inhibitor developed for the treatment of hypertension.[3][4][5] It functions as a prodrug, designed to cross the blood-brain barrier. Once in the brain, this compound is cleaved by reductases to release two molecules of its active metabolite, EC33.[3][5][6]

EC33 is the molecule that exerts the therapeutic effect. It inhibits Aminopeptidase A, a key enzyme in the brain's Renin-Angiotensin System (RAS).[3][7] APA is responsible for converting Angiotensin-II (Ang-II) to Angiotensin-III (Ang-III).[3][6] By blocking this conversion, EC33 reduces the levels of Ang-III, a potent peptide that increases blood pressure through mechanisms such as stimulating vasopressin release and increasing sympathetic tone.[4][6] This central action on the brain RAS represents a novel approach to managing hypertension.[7]

Signaling Pathway of the Renin-Angiotensin System and this compound Action

The diagram below illustrates the Renin-Angiotensin System and highlights the inhibitory action of EC33, the active metabolite of this compound.

Renin-Angiotensin System cluster_Systemic Systemic RAS cluster_Brain Brain RAS Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleaves AngII Angiotensin II AngI->AngII converts AT1R AT1 Receptor AngII->AT1R activates Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (in Lungs) ACE->AngI Effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1R->Effects Brain_AngII Angiotensin II AngIII Angiotensin III Brain_AngII->AngIII converts Brain_Effects Increased Sympathetic Tone, Vasopressin Release, Inhibition of Baroreflex AngIII->Brain_Effects APA Aminopeptidase A (APA) APA->Brain_AngII EC33 EC33 (from this compound) EC33->APA inhibits Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Add Acetonitrile & Vortex Spike_IS->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS System Supernatant->LC_Inject LC_Separation Chromatographic Separation (C18) LC_Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols: Establishing a Spontaneously Hypertensive Rat (SHR) Model for Firibastat Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypertension is a primary risk factor for cardiovascular diseases, and its management remains a significant clinical challenge.[1] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized inbred animal model for essential hypertension in humans.[2][3][4] Developed in the 1960s from Wistar-Kyoto (WKY) rats, SHRs genetically develop hypertension, typically beginning at 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[1][2] This model is invaluable for investigating the pathophysiology of hypertension and for screening potential antihypertensive drugs.[5]

Firibastat is a first-in-class, centrally-acting antihypertensive agent that targets the brain renin-angiotensin system (RAS).[6][7] Unlike traditional RAS inhibitors that act peripherally, this compound is a prodrug that crosses the blood-brain barrier.[8][9] In the brain, it is converted into its active metabolite, EC33, which inhibits Aminopeptidase A (APA).[6][8] This inhibition blocks the conversion of Angiotensin II to Angiotensin III, a key peptide in the brain RAS responsible for increasing blood pressure.[9][10][11] Studies have shown that oral administration of this compound effectively lowers blood pressure in SHR models.[8][12]

These application notes provide detailed protocols for establishing an SHR model to study the efficacy of this compound, including animal handling, experimental design, drug administration, and key endpoint measurements.

This compound: Mechanism of Action in the Brain Renin-Angiotensin System

This compound operates by inhibiting Aminopeptidase A (APA) within the brain.[9] APA is a crucial enzyme in the brain RAS, responsible for converting Angiotensin II (Ang-II) to Angiotensin III (Ang-III).[6] Ang-III is a primary effector peptide in the brain that increases blood pressure through several mechanisms, including stimulating the release of vasopressin, increasing sympathetic tone, and inhibiting the baroreflex.[6][12]

This compound is an orally active prodrug (also known as RB150) designed to cross the blood-brain barrier.[8][9] Once in the brain, it is cleaved by reductases to release two molecules of its active inhibitor, EC33.[6][9] EC33 then selectively inhibits APA, reducing the formation of Ang-III and thereby lowering blood pressure.[6][12] This central mechanism of action makes this compound a promising therapeutic for hypertension, particularly in cases that are difficult to treat with conventional systemic RAS blockers.[12][13]

Firibastat_Mechanism This compound's Central Mechanism of Action cluster_Systemic Systemic Circulation / BBB cluster_Brain Brain cluster_Conversion Conversion cluster_Effects Downstream Hypertensive Effects This compound This compound (Oral Prodrug) BBB Blood-Brain Barrier This compound->BBB Crosses Ang_II Angiotensin II APA Aminopeptidase A (APA) Ang_II->APA Ang_III Angiotensin III Vasopressin ↑ Vasopressin Release Ang_III->Vasopressin Sympathetic ↑ Sympathetic Tone Ang_III->Sympathetic Baroreflex ↓ Baroreflex Sensitivity Ang_III->Baroreflex APA->Ang_III EC33 EC33 (Active Inhibitor) EC33->APA Inhibits p1->EC33 Cleaved by Brain Reductases

Caption: this compound crosses the blood-brain barrier and its active form, EC33, inhibits APA.

Experimental Protocols

Animal Model and Housing
  • Animal Strain: Male Spontaneously Hypertensive Rats (SHR) are recommended for studies.[14] Age-matched Wistar-Kyoto (WKY) rats should be used as the normotensive control group.[1][5]

  • Age: Animals should be procured at approximately 4-5 weeks of age to allow for acclimatization before the typical onset of hypertension.[1][2] Experiments should commence once hypertension is established, typically between 7 to 15 weeks of age.[5]

  • Housing: Rats should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures are initiated.

Establishing the Hypertensive Phenotype

Before initiating treatment, it is crucial to confirm the hypertensive status of the SHR and the normotensive status of the WKY controls.

  • Method: Blood pressure can be measured non-invasively using the tail-cuff plethysmography method.

  • Procedure:

    • Gently restrain the rat in a warming chamber (30-34°C) for 10-15 minutes to facilitate detection of the tail pulse.

    • Place the tail cuff and pulse sensor on the base of the rat's tail.

    • Inflate and deflate the cuff automatically over several cycles.

    • Record at least 5-7 stable, consecutive readings for each animal.

    • Conduct measurements at the same time of day to minimize diurnal variations.

    • Average the readings to obtain the baseline Systolic Blood Pressure (SBP) for each rat.

Table 1: Typical Blood Pressure Characteristics of SHR and WKY Rats

Strain Age (weeks) Typical Systolic Blood Pressure (mmHg) Key Pathophysiological Features
WKY 10 - 20 120 - 140 Normotensive control
SHR 5 - 6 > 150 (Onset) Hypertension development begins[2]
SHR 10 - 20 180 - 220 (Established) Established hypertension, early signs of cardiac hypertrophy[2][15]

| SHR | > 40 | > 200 | Advanced cardiac and vascular hypertrophy, potential for fibrosis[2][15][16] |

Experimental Design and Workflow

A robust experimental design is essential for interpretable results. The following workflow and group structure are recommended.

Experimental_Workflow Experimental Workflow for this compound Study in SHR Model cluster_Setup Phase 1: Setup & Baseline cluster_Grouping Phase 2: Group Allocation cluster_Treatment Phase 3: Treatment Period cluster_Endpoint Phase 4: Endpoint Analysis A1 Procure SHR & WKY Rats (4-5 weeks old) A2 Acclimatization (1-2 weeks) A1->A2 A3 Baseline BP Measurement (Confirm Hypertension in SHR) A2->A3 G1 Group 1: WKY Control (Vehicle) A3->G1 G2 Group 2: SHR Control (Vehicle) A3->G2 G3 Group 3: SHR + this compound A3->G3 T1 Daily Oral Gavage (e.g., 28 days) T2 Weekly BP & Body Weight Monitoring T1->T2 E1 Final BP Measurement T2->E1 E2 Euthanasia & Tissue Collection (Heart, Kidneys, Brain) E1->E2 E3 Organ Weight Measurement (LVH Assessment) E2->E3 E4 Histopathology & Biochemical Assays E3->E4 E5 Data Analysis E4->E5

Caption: Workflow from animal acclimatization to final data analysis.

Table 2: Recommended Experimental Groups

Group ID Strain Treatment Number of Animals (n) Purpose
1 WKY Vehicle 8 - 10 Normotensive Control
2 SHR Vehicle 8 - 10 Hypertensive Control

| 3 | SHR | this compound | 8 - 10 | Experimental Treatment |

This compound Preparation and Administration
  • Dosage: Previous studies in hypertensive rats have used doses such as 30 mg/kg or 50 mg/kg per day.[8][13] The optimal dose should be determined based on pilot studies or existing literature.

  • Vehicle: The choice of vehicle should be appropriate for the solubility of this compound and confirmed to have no physiological effects. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Preparation (Example for 30 mg/kg dose):

    • Calculate the total amount of this compound needed for the study duration.

    • For a 300g rat, the dose would be 9 mg (30 mg/kg * 0.3 kg).

    • If administering a volume of 1 ml/kg, the final concentration of the suspension should be 30 mg/ml.

    • Prepare the suspension fresh daily by weighing the required amount of this compound and suspending it in the appropriate volume of vehicle. Vortex thoroughly before each administration to ensure a uniform suspension.

  • Administration:

    • Route: Oral gavage is the standard route for this compound administration in rats.[8][13]

    • Frequency: Once daily.

    • Procedure: Use a proper-sized, soft-tipped gavage needle to minimize stress and injury to the animal.

Key Endpoint Measurements and Protocols
  • Frequency: Measure blood pressure at baseline, weekly during the treatment period, and at the end of the study.

  • Protocol: Follow the tail-cuff method as described in section 2.

Hypertension leads to left ventricular hypertrophy (LVH), a key aspect of cardiac remodeling.[15][16]

  • Procedure:

    • At the end of the study, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Record the final body weight (BW).

    • Perform a thoracotomy and carefully excise the heart.

    • Wash the heart in ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Blot the heart dry and record the total heart weight (HW).

    • Dissect the atria and right ventricle from the left ventricle (LV).

    • Weigh the LV separately (LVW).

    • Calculate the hypertrophy indices: HW/BW ratio and LVW/BW ratio (mg/g).

  • Purpose: To assess cellular hypertrophy and fibrosis in cardiac tissue.

  • Procedure:

    • Fix a portion of the left ventricle in 10% neutral buffered formalin.

    • Process the tissue and embed it in paraffin.

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and general morphology.

    • Use Masson's Trichrome or Picrosirius Red staining to visualize and quantify collagen deposition (fibrosis).

  • Sample Collection: Collect trunk blood at the time of euthanasia into EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Analytes:

    • Plasma Renin Activity: To confirm that this compound's action does not significantly alter systemic RAS activity.[8]

    • Arginine-Vasopressin (AVP): this compound is expected to decrease AVP release.[12][17]

    • Brain APA Activity: In a terminal experiment, brain tissue can be collected to measure APA activity to directly confirm target engagement.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare between groups. A p-value of <0.05 is typically considered statistically significant.

Table 3: Example Summary of Expected Quantitative Outcomes

Parameter Group 1: WKY + Vehicle Group 2: SHR + Vehicle Group 3: SHR + this compound
Final Systolic BP (mmHg) 135 ± 5 210 ± 8 160 ± 7*
Heart Weight / Body Weight (mg/g) 2.8 ± 0.2 4.5 ± 0.3 3.7 ± 0.2*
Left Ventricle / Body Weight (mg/g) 2.1 ± 0.1 3.4 ± 0.2 2.8 ± 0.2*
Plasma Vasopressin (pg/mL) 1.5 ± 0.3 3.2 ± 0.5 2.0 ± 0.4*
Cardiac Collagen Area (%) 2.0 ± 0.4 8.5 ± 1.1 4.5 ± 0.8*

Note: Data are hypothetical examples. * indicates a statistically significant difference (p < 0.05) compared to the SHR + Vehicle group.

References

Methodologies for Assessing Blood Pressure Changes in Response to Firibastat

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat is a first-in-class, orally active, brain-penetrating prodrug of EC33, a selective inhibitor of aminopeptidase A (APA).[1][2] By targeting the brain renin-angiotensin system (RAS), this compound presents a novel mechanism for the management of hypertension.[3][4] Unlike traditional antihypertensive agents that act on the systemic RAS, this compound crosses the blood-brain barrier where it is cleaved into its active form, EC33.[2][5] EC33 then inhibits APA, the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][5] The subsequent reduction in brain angiotensin III levels leads to a decrease in blood pressure through a triple mechanism of action: a decrease in vasopressin release, a reduction in sympathetic tone, and a stimulation of the baroreflex.[1]

These application notes provide detailed methodologies and protocols for assessing the pharmacodynamic effects of this compound on blood pressure in both preclinical and clinical settings.

Preclinical Assessment of Blood Pressure

Animal Models

Spontaneously Hypertensive Rats (SHR) and Deoxycorticosterone Acetate (DOCA)-salt hypertensive rats are relevant models for studying the antihypertensive effects of this compound.[1][5] SHRs exhibit a genetic predisposition to hypertension, while DOCA-salt rats represent a model of salt-sensitive hypertension with low plasma renin levels.[1]

Experimental Protocol: Telemetry-Based Blood Pressure Monitoring in Rodent Models

This protocol outlines the continuous monitoring of blood pressure in conscious, unrestrained rats, providing the most accurate and detailed assessment of hemodynamic changes in response to this compound.

Materials:

  • Telemetry transmitters (e.g., DSI PhysioTel™ PA-C40 or equivalent)

  • Receivers and data acquisition system (e.g., DSI Ponemah™)

  • Surgical instruments for implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • This compound formulation for oral gavage

  • Vehicle control

Procedure:

  • Transmitter Implantation:

    • Acclimatize animals to housing conditions for at least one week prior to surgery.

    • Anesthetize the rat using isoflurane.

    • Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta, following the manufacturer's instructions. The body of the transmitter is secured within the peritoneal cavity.

    • Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.

    • Allow a recovery period of at least 7-10 days.

  • Baseline Blood Pressure Recording:

    • Following recovery, record baseline blood pressure and heart rate continuously for 48-72 hours to establish a stable diurnal rhythm.

  • This compound Administration:

    • Randomize animals to receive either vehicle or this compound at various doses (e.g., 30 mg/kg).[5]

    • Administer the compound via oral gavage.

  • Data Acquisition and Analysis:

    • Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours post-dosing.[6]

    • Data should be averaged over specific time intervals (e.g., 15, 30, 60 minutes) to assess the onset, peak, and duration of the antihypertensive effect.[6]

    • Compare the changes in blood pressure from baseline between the this compound-treated and vehicle-treated groups.

    • Pay particular attention to both daytime (active) and nighttime (inactive) periods.

Clinical Assessment of Blood Pressure

The assessment of blood pressure in human clinical trials investigating this compound has utilized two primary methodologies: Automated Office Blood Pressure (AOBP) and 24-hour Ambulatory Blood Pressure Monitoring (ABPM).[1][7]

Protocol 1: Automated Office Blood Pressure (AOBP) Measurement

AOBP provides a standardized and reproducible measurement of blood pressure in a clinical setting, minimizing the "white coat" effect.

Equipment:

  • Validated, automated oscillometric sphygmomanometer (e.g., BpTRU®)

Procedure:

  • Patient Preparation:

    • The patient should be seated comfortably in a quiet room for at least 5 minutes before the first reading.[8]

    • The patient's back should be supported, and their feet should be flat on the floor. The arm should be supported at heart level.[8]

    • Ensure the patient has not consumed caffeine, exercised, or smoked within 30 minutes of the measurement.

  • Measurement:

    • Select the appropriate cuff size for the patient's arm circumference.

    • The device is programmed to take multiple readings (e.g., 5-6 readings) at 1-2 minute intervals.[8]

    • The healthcare provider should not be in the room during the readings to minimize patient anxiety.

  • Data Analysis:

    • The first reading is typically discarded, and the average of the subsequent readings is recorded as the AOBP.

    • In clinical trials, the primary endpoint is often the change from baseline in systolic AOBP after a specified treatment period (e.g., 8 weeks).[1]

Protocol 2: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

ABPM provides a more comprehensive assessment of blood pressure throughout a patient's daily activities and sleep, offering insights into diurnal variations and nocturnal dipping patterns.[9][10]

Equipment:

  • Validated, portable ABPM device

Procedure:

  • Device Fitting and Patient Instruction:

    • Fit the patient with the ABPM device, ensuring the cuff is correctly sized and positioned on the non-dominant arm.

    • Program the device to record blood pressure at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).

    • Instruct the patient to go about their usual daily activities but to keep their arm still and at heart level during cuff inflation.

    • Provide the patient with a diary to record activities, symptoms, and sleep/wake times.

  • Data Retrieval and Analysis:

    • After 24 hours, the device is returned, and the data is downloaded.

    • A valid 24-hour recording should have at least 70% of the expected readings.

    • The data is analyzed to determine the following:

      • Mean 24-hour, daytime, and nighttime blood pressure.[7]

      • Blood pressure load (percentage of readings above a certain threshold).

      • Nocturnal dipping status (the percentage decrease in blood pressure from day to night).

Data Presentation

Quantitative data from these assessments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Preclinical Blood Pressure Data Summary

Treatment GroupDose (mg/kg)nBaseline Mean Arterial Pressure (mmHg)Change from Baseline at Peak Effect (mmHg)
Vehicle-10155 ± 5-2 ± 1
This compound1010157 ± 6-15 ± 2
This compound3010156 ± 5-35 ± 3

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Example of Clinical Trial Blood Pressure Data Summary (NEW-HOPE Trial) [1][11]

ParameterBaselineWeek 8Change from Baseline (95% CI)p-value
Systolic AOBP (mmHg) 150.3140.8-9.5 (-11.2 to -7.8)<0.0001
Diastolic AOBP (mmHg) 91.587.3-4.2 (-5.3 to -3.1)<0.0001
24-Hour Ambulatory Systolic BP (mmHg) 138.1135.4-2.70.002
24-Hour Ambulatory Diastolic BP (mmHg) 83.281.8-1.40.01

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Firibastat_Mechanism cluster_BBB Blood-Brain Barrier cluster_Brain Brain cluster_Effects Physiological Effects This compound (Prodrug) This compound (Prodrug) EC33 (Active) EC33 (Active) This compound (Prodrug)->EC33 (Active) Cleavage by reductases APA Aminopeptidase A EC33 (Active)->APA Inhibition Angiotensin II Angiotensin II Angiotensin II->APA Angiotensin III Angiotensin III APA->Angiotensin III Vasopressin Release Vasopressin Release Angiotensin III->Vasopressin Release Stimulates Sympathetic Tone Sympathetic Tone Angiotensin III->Sympathetic Tone Increases Baroreflex Stimulation Baroreflex Stimulation Angiotensin III->Baroreflex Stimulation Inhibits Blood Pressure Blood Pressure Vasopressin Release->Blood Pressure Increases Sympathetic Tone->Blood Pressure Increases Baroreflex Stimulation->Blood Pressure Decreases

Caption: Mechanism of action of this compound in the brain.

Experimental Workflow for a Clinical Trial Assessing this compound

Clinical_Trial_Workflow Screening Screening Washout Period Washout Period Screening->Washout Period Baseline Assessment Baseline Assessment Washout Period->Baseline Assessment e.g., 2 weeks Randomization Randomization Baseline Assessment->Randomization Treatment Arm (this compound) Treatment Arm (this compound) Randomization->Treatment Arm (this compound) Placebo Arm Placebo Arm Randomization->Placebo Arm Dose Titration Dose Titration Treatment Arm (this compound)->Dose Titration e.g., at 2 weeks if BP > 140/90 mmHg Follow-up Assessments Follow-up Assessments Placebo Arm->Follow-up Assessments Dose Titration->Follow-up Assessments End of Study End of Study Follow-up Assessments->End of Study e.g., 8-12 weeks

Caption: A typical clinical trial workflow for evaluating this compound.

References

Application Notes and Protocols for Evaluating the Pharmacokinetics and Pharmacodynamics of Firibastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat is a first-in-class, orally active prodrug that represents a novel approach to the management of hypertension.[1][2][3] It acts as an inhibitor of aminopeptidase A (APA) within the brain's renin-angiotensin system (RAS).[4][5] this compound itself is able to cross the blood-brain barrier, where it is then cleaved into its active metabolite, EC33.[2][6] EC33 proceeds to inhibit APA, which is the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][6] The subsequent reduction in angiotensin III levels leads to a decrease in blood pressure.[2][6]

These application notes provide detailed methodologies for the comprehensive evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended to guide researchers in preclinical and clinical studies.

Pharmacokinetic Evaluation

The quantification of this compound and its active metabolite, EC33, in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Table 1: Summary of Human Pharmacokinetic Parameters of this compound and EC33
ParameterThis compound (125 mg)This compound (500 mg)This compound (1250 mg)EC33 (from 125 mg this compound)EC33 (from 500 mg this compound)EC33 (from 1250 mg this compound)
Tmax (h) 1.51.51.53.03.03.0
Urinary Clearance <2%<2%<2%<2%<2%<2%

Data compiled from clinical trial information.[4]

Protocol 1: Quantification of this compound and EC33 in Human Plasma using LC-MS/MS

This protocol provides a representative method for the simultaneous quantification of this compound and its active metabolite EC33 in human plasma. Note: As a specific validated method for this compound has not been publicly disclosed, this protocol is adapted from established methodologies for similar small molecule drugs and may require optimization.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of this compound and EC33 analytical standards
Internal Standard A stable isotope-labeled version of this compound or a structurally related compound with similar chromatographic behavior.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following parameters:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Pharmacodynamic Evaluation

The primary pharmacodynamic effect of this compound is the reduction of blood pressure. This can be assessed in both preclinical animal models and human clinical trials.

Signaling Pathway of this compound

Firibastat_Pathway cluster_blood Bloodstream cluster_brain Brain This compound This compound (Prodrug) Firibastat_brain This compound This compound->Firibastat_brain Crosses BBB EC33 EC33 (Active Metabolite) Firibastat_brain->EC33 Cleavage APA Aminopeptidase A (APA) EC33->APA Inhibits AngIII Angiotensin III AngII Angiotensin II AngII->AngIII Conversion AT1R AT1 Receptor AngIII->AT1R Activates BP_inc Increased Blood Pressure AT1R->BP_inc Leads to SHR_Workflow start Acclimatize SHR implant Implant Telemetry Device start->implant recover Surgical Recovery (1 week) implant->recover baseline Baseline BP Recording (24h) recover->baseline randomize Randomize into Treatment Groups baseline->randomize treat Administer this compound or Vehicle (Oral Gavage) randomize->treat Vehicle randomize->treat This compound monitor Continuous BP Monitoring treat->monitor collect Collect Blood Samples (PK/PD) monitor->collect Terminal end Data Analysis collect->end Biomarker_Workflow collect_blood Collect Blood in EDTA Tubes centrifuge Centrifuge at 4°C collect_blood->centrifuge separate_plasma Separate Plasma centrifuge->separate_plasma store Store at -80°C separate_plasma->store elisa Analyze via ELISA store->elisa renin Plasma Renin elisa->renin aldosterone Aldosterone elisa->aldosterone

References

Application Notes: Firibastat in the DOCA-Salt Hypertensive Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Firibastat is a first-in-class, orally active prodrug that acts as a centrally-acting antihypertensive agent.[1][2] It is designed to cross the blood-brain barrier, where it is converted into its active form, EC33.[3][4] The active molecule inhibits Aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS).[5][6] This inhibition prevents the conversion of Angiotensin II (Ang-II) to Angiotensin III (Ang-III), a potent effector peptide that contributes to hypertension.[3][5]

The Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat is a widely used experimental model that mimics low-renin, salt-sensitive hypertension.[1][7][8] This model is particularly relevant for studying this compound as it is characterized by resistance to systemic RAS blockers and involves neurogenic components in the maintenance of high blood pressure.[7][9][10] These notes provide detailed protocols and data for the application of this compound in the DOCA-salt rat model.

Mechanism of Action of this compound

This compound targets the brain renin-angiotensin system. After oral administration, the prodrug this compound (also known as RB150) crosses the blood-brain barrier.[3] In the brain, it is cleaved by reductases to release two molecules of its active inhibitor, EC33.[3][4] EC33 specifically inhibits Aminopeptidase A (APA), preventing the conversion of Angiotensin II to Angiotensin III.[5] Angiotensin III normally exerts a tonic stimulatory control over blood pressure through three primary central mechanisms: increasing the release of arginine-vasopressin (AVP), activating the sympathetic nervous system, and inhibiting the baroreflex.[1][3] By blocking Angiotensin III formation, this compound normalizes brain RAS hyperactivity and reduces blood pressure.[1][4]

Firibastat_MoA cluster_Brain Brain cluster_Effects Downstream Effects of Angiotensin III Ang_II_sys Angiotensin II Ang_II Angiotensin II Ang_II_sys->Ang_II Enters Brain Prodrug This compound (Prodrug) BBB Blood-Brain Barrier Prodrug->BBB Active EC33 (Active Inhibitor) BBB->Active Conversion APA Aminopeptidase A (APA) Active->APA Ang_III Angiotensin III APA->Ang_III Ang_II->APA AVP ↑ Vasopressin Release Ang_III->AVP SNS ↑ Sympathetic Tone Ang_III->SNS Baro ↓ Baroreflex Sensitivity Ang_III->Baro BP ↑ Blood Pressure AVP->BP SNS->BP Baro->BP

Caption: Mechanism of action of this compound in the brain renin-angiotensin system.

Experimental Protocols

DOCA-Salt Hypertensive Rat Model Induction

This protocol describes the induction of hypertension via uninephrectomy combined with deoxycorticosterone acetate (DOCA) and high salt intake.[10][11]

Materials:

  • Male Wistar rats (8-9 weeks old, 300-330g)

  • Anesthetic (e.g., tiletamine/zolazepam combination)

  • DOCA pellets or injectable DOCA (25 mg)

  • 1% NaCl drinking solution

  • Standard rat chow

Procedure:

  • Acclimatization: Acclimate rats to housing conditions for at least one week before any procedures.

  • Uninephrectomy: Anesthetize the rat. Make a lateral abdominal incision to expose the left kidney. Ligate the left renal artery, vein, and ureter, and carefully remove the kidney. Suture the incision.

  • Recovery: Allow the rats to recover for 1-2 weeks. Provide standard chow and tap water ad libitum.

  • Induction of Hypertension:

    • Switch the drinking water to 1% NaCl solution ad libitum.

    • Subcutaneously implant a DOCA pellet (e.g., 25 mg pellet for 21 or 28 days) or begin subcutaneous injections of DOCA (e.g., 25 mg every fourth day).[11]

  • Monitoring: Hypertension typically develops over 3-4 weeks.[10][12] Monitor blood pressure, water intake, and body weight regularly. The model is characterized by low plasma renin levels and high plasma AVP levels.[7][9]

DOCA_Workflow start Start: Male Wistar Rats uninephrectomy Uninephrectomy (Left Kidney Removal) start->uninephrectomy recovery Recovery Period (1-2 Weeks) uninephrectomy->recovery baseline Baseline Measurements (BP, Body Weight) recovery->baseline induction Hypertension Induction: - DOCA Pellet Implantation - 1% NaCl in Drinking Water baseline->induction development Hypertension Development (3-4 Weeks) induction->development treatment Treatment Period: - this compound Administration - Vehicle Control development->treatment measurements Endpoint Measurements: - Blood Pressure - Plasma AVP - Heart/Kidney Weight treatment->measurements end Experiment End measurements->end

Caption: Experimental workflow for the DOCA-salt hypertensive rat model.

This compound Administration Protocol

Route of Administration: Oral gavage is the standard route for this compound in rat models.

Dosage and Duration:

  • Acute Studies: A single oral dose of 30 mg/kg is effective in significantly reducing blood pressure.[4][9]

  • Chronic Studies: Daily oral administration of 50 mg/kg for 24 days has been shown to produce a sustained reduction in systolic blood pressure without the development of tolerance.[4]

Preparation: Prepare this compound solution in a suitable vehicle (e.g., sterile water or saline) for oral administration.

Blood Pressure Measurement Protocol
  • Method: Continuous blood pressure monitoring can be achieved using radiotelemetry implants for the most accurate and stress-free measurements. Alternatively, tail-cuff plethysmography can be used for non-invasive measurements, though care must be taken to acclimatize the animals to the procedure to minimize stress-induced variations.

  • Frequency: For chronic studies, measure blood pressure daily or several times a week. For acute studies, measure baseline blood pressure before administration and then at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.

Plasma Arginine-Vasopressin (AVP) Measurement
  • Sample Collection: At the end of the study, collect trunk blood in chilled tubes containing EDTA.

  • Processing: Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Analysis: AVP levels can be quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Quantitative Data and Expected Outcomes

The following tables summarize the reported effects of this compound in the DOCA-salt hypertensive rat model.

Table 1: Effect of Acute Oral Monotherapy on Mean Arterial Blood Pressure (MAP) in Conscious DOCA-Salt Rats

TreatmentDose (mg/kg)Mean Change in MAP (mmHg)Significance
This compound 30-35.4 ± 5.2[4][7]Significant Decrease[7][9]
Enalapril 10No Significant Change[7][9]Not Significant[7][9]
Hydrochlorothiazide (HCTZ) 10No Significant Change[7][9]Not Significant[7][9]

Data shows that unlike systemic RAS blockers or diuretics, the central action of this compound is highly effective in this low-renin model.

Table 2: Effect of Chronic Combination Therapy on Blood Pressure and Plasma AVP in DOCA-Salt Rats

Treatment GroupDurationEffect on Blood PressureEffect on Plasma AVP Levels
Bitherapy (Enalapril + HCTZ)9 daysReduction in BPBaseline for comparison
Tritherapy (this compound + Enalapril + HCTZ)9 daysSignificantly greater BP decrease than Bitherapy[7][9]Reduced by 62% relative to Bitherapy group[9]

This demonstrates a synergistic effect when this compound is added to standard antihypertensive agents, highlighting its potential for treating resistant hypertension.[4][9]

Combo_Therapy cluster_Mechanisms Therapeutic Mechanisms Firi This compound Firi_act ↓ Brain Ang-III (Central Action) Firi->Firi_act Ena Enalapril (ACEi) Ena_act ↓ Systemic Ang-II (Peripheral Action) Ena->Ena_act HCTZ HCTZ (Diuretic) HCTZ_act ↓ Blood Volume HCTZ->HCTZ_act BP_Reduction Synergistic Blood Pressure Reduction Firi_act->BP_Reduction Ena_act->BP_Reduction HCTZ_act->BP_Reduction

Caption: Synergistic effect of this compound in combination therapy.

Conclusion

This compound demonstrates significant antihypertensive efficacy in the DOCA-salt rat model, a challenging preclinical model of salt-sensitive hypertension. Its unique central mechanism of action, inhibiting brain Aminopeptidase A, provides a distinct advantage where systemic RAS inhibitors are less effective.[4][9] The data strongly support its use both as a monotherapy and as an add-on therapy to enhance blood pressure control. These protocols and application notes provide a robust framework for researchers investigating novel treatments for resistant and salt-sensitive hypertension.

References

Application Notes and Protocols: In Vitro Cell-Based Assays to Determine Firibastat's Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat is a first-in-class, orally active prodrug designed to treat hypertension. After crossing the blood-brain barrier, this compound is converted into its active metabolite, EC33. EC33 is a potent and selective inhibitor of Aminopeptidase A (APA), a key zinc metalloprotease in the brain's renin-angiotensin system (RAS). APA catalyzes the conversion of Angiotensin II to Angiotensin III, a peptide that exerts a tonic stimulatory control over blood pressure. By inhibiting APA, EC33 blocks the production of Angiotensin III, leading to a reduction in blood pressure.

These application notes provide detailed protocols for in vitro cell-based and enzymatic assays to determine the potency and selectivity of this compound's active form, EC33. The assays are designed to be robust, reproducible, and suitable for high-throughput screening.

Signaling Pathway of this compound's Action

The following diagram illustrates the central role of Aminopeptidase A in the brain renin-angiotensin system and the mechanism of action of this compound's active metabolite, EC33.

cluster_blood_brain_barrier Blood-Brain Barrier Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II APA Aminopeptidase A (APA) Angiotensin_II->APA Angiotensin_III Angiotensin III APA->Angiotensin_III APN Aminopeptidase N (APN) Angiotensin_III->APN AT1R AT1 Receptor Angiotensin_III->AT1R Activates Angiotensin_IV Angiotensin IV APN->Angiotensin_IV Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Leads to Firibastat_prodrug This compound (Prodrug) EC33 EC33 (Active Metabolite) Firibastat_prodrug->EC33 Conversion by brain reductases EC33->APA Inhibits

Caption: Brain Renin-Angiotensin System and this compound's Mechanism.

Data Presentation: Potency and Selectivity of EC33

The following table summarizes the inhibitory potency (IC50) of EC33 against human recombinant Aminopeptidase A (APA) and its selectivity against related metalloproteases, Aminopeptidase N (APN), and Angiotensin-Converting Enzyme (ACE). Please note that the IC50 values presented here are representative examples for illustrative purposes.

Enzyme TargetSubstrateEC33 IC50 (nM)
Aminopeptidase A (APA) L-Glutamic acid γ-(7-amido-4-methylcoumarin)15
Aminopeptidase N (APN) L-Leucine-7-amido-4-methylcoumarin> 10,000
Angiotensin-Converting Enzyme (ACE) o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline> 25,000

Experimental Protocols

Enzymatic Assay for Aminopeptidase A (APA) Potency

This protocol describes a fluorometric assay to determine the inhibitory potency of EC33 against recombinant human APA.

start Start prep_reagents Prepare Reagents: - Assay Buffer - Recombinant APA - EC33 dilutions - Fluorescent Substrate start->prep_reagents add_components Add to 96-well plate: - Assay Buffer - APA enzyme - EC33 or vehicle prep_reagents->add_components pre_incubate Pre-incubate for 15 min at 37°C add_components->pre_incubate add_substrate Add Fluorescent Substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = 380/460 nm) for 30-60 min add_substrate->measure_fluorescence analyze_data Calculate initial reaction rates and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end start Start seed_cells Seed APA-expressing cells (e.g., JAR, G-401) in a 96-well plate start->seed_cells incubate_overnight Incubate overnight to allow cell adherence seed_cells->incubate_overnight treat_cells Treat cells with serial dilutions of EC33 incubate_overnight->treat_cells incubate_inhibitor Incubate with inhibitor for 1-2 hours treat_cells->incubate_inhibitor add_substrate Add fluorescent substrate to the cell culture medium incubate_inhibitor->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = 380/460 nm) add_substrate->measure_fluorescence analyze_data Determine IC50 value measure_fluorescence->analyze_data end End analyze_data->end

Best Practices for Long-Term Firibastat Treatment in Chronic Hypertension Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat, a first-in-class, centrally-acting inhibitor of aminopeptidase A (APA), represents a novel therapeutic approach for the management of hypertension.[1][2] Unlike traditional antihypertensive agents that primarily target the systemic renin-angiotensin system (RAS), this compound acts within the brain to modulate the brain RAS.[2][3] This document provides detailed application notes and protocols for the long-term treatment with this compound in chronic hypertension studies, summarizing best practices from preclinical and clinical research.

This compound is a prodrug that, after oral administration, crosses the blood-brain barrier and is cleaved into two molecules of its active metabolite, EC33.[1][4] EC33 selectively inhibits APA, the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][3] The resulting decrease in brain angiotensin III leads to a reduction in blood pressure through a triple mechanism of action: decreased vasopressin release, reduced sympathetic tone, and stimulation of the baroreflex.[5]

Clinical trials have explored the efficacy and safety of this compound, particularly in patient populations with difficult-to-treat or resistant hypertension.[6][7] While Phase II studies showed promising results in lowering blood pressure, the Phase III FRESH trial did not meet its primary endpoint of significant reduction in systolic blood pressure compared to placebo in patients with difficult-to-treat and resistant hypertension.[8][9] These findings underscore the importance of rigorous study design and the need for standardized protocols in investigating novel antihypertensive agents like this compound.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of this compound in the brain renin-angiotensin system.

Firibastat_Mechanism_of_Action cluster_BBB Blood-Brain Barrier cluster_Brain Brain Firibastat_oral This compound (Oral) Firibastat_brain This compound Firibastat_oral->Firibastat_brain Crosses BBB EC33 EC33 (Active Metabolite) Firibastat_brain->EC33 Cleavage by Reductases APA Aminopeptidase A (APA) EC33->APA Inhibits AngIII Angiotensin III AngII Angiotensin II AngII->APA AngII->AngIII APA Catalysis Vasopressin Vasopressin Release AngIII->Vasopressin Stimulates Sympathetic Sympathetic Tone AngIII->Sympathetic Increases Baroreflex Baroreflex Stimulation AngIII->Baroreflex Inhibits BP_Lowering Blood Pressure Lowering Vasopressin->BP_Lowering Sympathetic->BP_Lowering Baroreflex->BP_Lowering

This compound's central mechanism of action.

Data Presentation: Summary of Dosing and Efficacy in Chronic Hypertension Studies

The following tables summarize quantitative data from key preclinical and clinical studies on this compound.

Table 1: Preclinical Studies of this compound in Hypertensive Rat Models

Animal ModelDosing RegimenDurationKey FindingsReference(s)
Deoxycorticosterone acetate (DOCA)-salt rats50 mg/kg/day (oral)24 daysSignificant drop in systolic blood pressure; no tolerance developed.[1]
Deoxycorticosterone acetate (DOCA)-salt rats30 mg/kg (acute oral)AcuteSignificant decrease in blood pressure (-35.4 ± 5.2 mmHg).[10][11]
Spontaneously Hypertensive Rats (SHR)Dose-dependent (oral)Not specifiedInhibited brain APA activity and dose-dependently reduced blood pressure.[1][11]

Table 2: Clinical Studies of this compound in Patients with Chronic Hypertension

Study PhasePatient PopulationDosing RegimenDurationKey Blood Pressure FindingsReference(s)
Phase IIaMild-to-moderate hypertension250 mg BID for 1 week, then 500 mg BID for 3 weeks4 weeksDaytime systolic ambulatory BP decreased by 2.7 mmHg; systolic office BP decreased by 4.7 mmHg compared to placebo.[5]
Phase IIb (NEW-HOPE)Overweight/obese, high-risk hypertensive patients250 mg BID for 2 weeks, uptitrated to 500 mg BID if AOBP >140/90 mmHg8 weeksSystolic AOBP reduced by 9.5 mmHg; Diastolic AOBP reduced by 4.2 mmHg.[8][9]
Phase III (FRESH)Difficult-to-treat/resistant hypertension500 mg BID12 weeksNo significant difference in systolic BP reduction compared to placebo.[12]

Experimental Protocols

Preclinical Studies: Long-Term this compound Treatment in Hypertensive Rat Models

Objective: To evaluate the long-term efficacy of this compound in reducing blood pressure in established rat models of hypertension.

1. Animal Models:

  • Deoxycorticosterone acetate (DOCA)-salt model: This model induces hypertension characterized by low plasma renin levels and salt sensitivity.[10][13]

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[1][11]

2. Materials:

  • This compound (powder form)

  • Vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose)

  • DOCA pellets/injections

  • High salt (1% NaCl) and normal chow diet

  • Telemetry-based blood pressure monitoring system

  • Metabolic cages for urine and feces collection

3. Experimental Workflow Diagram:

Preclinical_Workflow start Acclimatization (1 week) surgery Telemetry Implantation & Uninephrectomy (for DOCA) start->surgery recovery Recovery (2 weeks) surgery->recovery baseline Baseline BP Recording (5 days) recovery->baseline treatment This compound/Vehicle Admin (e.g., 28 days) baseline->treatment monitoring Continuous BP Monitoring treatment->monitoring collection Tissue/Blood Collection monitoring->collection analysis Data Analysis collection->analysis end End analysis->end

Preclinical experimental workflow.

4. Detailed Methodology:

  • Animal Preparation and Acclimatization:

    • House male Wistar rats (for DOCA-salt model) or SHRs (8-10 weeks old) in a temperature- and light-controlled environment.

    • Provide ad libitum access to standard chow and water for at least one week of acclimatization.

  • Induction of Hypertension (DOCA-salt model):

    • Anesthetize rats and perform a left uninephrectomy.[13]

    • Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections twice weekly.[13][14]

    • Replace drinking water with 1% NaCl solution.[14]

    • Allow for a 2-week recovery and hypertension development period.

  • Blood Pressure Monitoring:

    • For continuous and accurate blood pressure measurement, implant telemetry transmitters.[2][7] The catheter can be inserted into the abdominal aorta.[2]

    • Allow a recovery period of at least one week post-telemetry implantation before starting baseline recordings.

  • Long-Term this compound Administration:

    • Following a baseline recording period of 5-7 days, randomize animals to receive either this compound (e.g., 30-50 mg/kg/day) or vehicle.

    • Administer the treatment daily via oral gavage for the duration of the study (e.g., 28 days).

  • Data Collection and Analysis:

    • Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • At the end of the treatment period, collect blood samples for pharmacokinetic analysis and biomarker assessment (e.g., plasma arginine-vasopressin).[10]

    • Collect brain tissue to measure APA activity.

    • Analyze blood pressure data by comparing the treatment group to the vehicle control group.

Clinical Studies: Best Practices for Long-Term this compound Trials

Objective: To assess the long-term safety and efficacy of this compound in patients with chronic hypertension.

1. Patient Population:

  • Inclusion criteria should clearly define the hypertensive population (e.g., essential, resistant, or difficult-to-treat hypertension).[6][7]

  • Consider enrichment strategies for populations that may respond better, such as patients with obesity or of African descent, as suggested by earlier phase studies.[5][9]

2. Study Design:

  • A double-blind, placebo-controlled, randomized design is the gold standard.

  • Include a washout period for existing antihypertensive medications before randomization.[5]

  • The study duration should be sufficient to assess long-term efficacy and safety (e.g., 12 weeks or longer).[15]

3. Dosing:

  • Based on previous studies, a starting dose of 250 mg twice daily, with potential uptitration to 500 mg twice daily, can be considered.[5][8] A once-daily regimen of 1000 mg has also been investigated.[15]

4. Blood Pressure Measurement Protocols:

  • Automated Office Blood Pressure (AOBP):

    • Use a validated and calibrated automated oscillometric device.

    • The patient should rest in a quiet room for at least 5 minutes before the first reading.[5]

    • Take a series of 3-5 measurements at 1-2 minute intervals with the patient seated and the arm supported at heart level.[5]

    • The average of these readings should be used as the final AOBP value.

  • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM):

    • Use a validated ABPM device to obtain out-of-office blood pressure readings.

    • Program the device to take readings every 15-30 minutes during the day and every 30-60 minutes at night.

    • Provide patients with a diary to record activities, symptoms, and sleep/wake times.

5. Biomarker and Safety Assessments:

  • Collect blood and urine samples at baseline and throughout the study to monitor safety and potential biomarkers.

  • Key biomarkers to consider include N-terminal pro-B-type natriuretic peptide (NT-proBNP), fibrinogen, and high-sensitivity C-reactive protein (hsCRP).[16]

  • Monitor electrolytes (sodium, potassium) and renal function (creatinine).[9]

6. Logical Relationship of Clinical Trial Components:

Clinical_Trial_Logic cluster_Patient_Journey Patient Journey cluster_Assessments Assessments Screening Screening & Consent Washout Washout Period Screening->Washout Randomization Randomization Washout->Randomization Treatment Long-Term Treatment (this compound vs. Placebo) Randomization->Treatment FollowUp Follow-Up Treatment->FollowUp AOBP AOBP Measurements Treatment->AOBP ABPM 24-Hour ABPM Treatment->ABPM Biomarkers Biomarker Analysis Treatment->Biomarkers Safety Safety Monitoring (AEs, Labs, ECGs) Treatment->Safety

Logical flow of a long-term clinical trial.

Conclusion

This compound's unique mechanism of action as a centrally-acting APA inhibitor offers a novel avenue for hypertension research. The protocols and best practices outlined in this document, derived from a comprehensive review of existing preclinical and clinical studies, are intended to guide researchers in designing robust and reproducible long-term studies. Careful consideration of animal models, patient populations, dosing regimens, and blood pressure measurement techniques is crucial for accurately evaluating the therapeutic potential of this compound and other centrally-acting antihypertensive agents. The contrasting results between Phase II and Phase III trials highlight the complexities of translating efficacy from early-phase studies to broader patient populations and underscore the need for meticulous and standardized long-term investigation.

References

Application Notes and Protocols for Immunohistochemical Localization of Aminopeptidase A in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of Aminopeptidase A (APA) in brain tissue. The protocols and data presented are intended to assist researchers in academic and industrial settings in the design and execution of experiments to visualize and quantify APA expression, a key enzyme in the brain renin-angiotensin system and a potential therapeutic target.

Introduction

Aminopeptidase A (APA), also known as glutamyl aminopeptidase, is a zinc metalloprotease that plays a crucial role in the central nervous system. It is primarily responsible for the conversion of Angiotensin II (AngII) to Angiotensin III (AngIII), a key step in the brain renin-angiotensin system (RAS) which regulates cardiovascular functions such as blood pressure.[1][2] Additionally, emerging evidence suggests APA's involvement in neurodegenerative conditions like Alzheimer's disease, where it may contribute to the processing of amyloid-beta peptides.[3][4] The precise localization of APA in different brain regions is therefore of significant interest for understanding its physiological roles and its potential as a drug target. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of APA within the complex cellular landscape of the brain.[5][6][7]

Quantitative Distribution of Aminopeptidase A in the Brain

The following table summarizes the relative distribution of Aminopeptidase A activity and immunoreactivity in various regions of the human and rat brain, as described in the scientific literature. This information is critical for selecting regions of interest for detailed analysis.

Brain RegionRelative APA LevelSpeciesReference
Circumventricular Organs (e.g., Area Postrema) Very HighRat[2]
Choroid Plexus Very HighHuman, Rat[2][8]
Pineal Gland Very HighHuman[8]
Hypothalamus (Supraoptic & Paraventricular Nuclei) HighHuman, Rat[2][8]
Dorsomedial Medulla Oblongata HighHuman[8]
Septum HighHuman[8]
Prefrontal Cortex HighHuman[8]
Olfactory Bulb HighHuman[8]
Nucleus Accumbens HighHuman[8]
Motor Hypoglossal Nucleus HighHuman[8]
Dorsal Motor Nucleus of the Vagus HighHuman[8]
Nucleus of the Solitary Tract HighHuman[8]
Inferior Olivary Complex HighHuman[8]
Vessels and Capillaries PresentHuman[8]
Perivascular Pericytes PresentRat[9]

Signaling Pathway of Aminopeptidase A in the Brain Renin-Angiotensin System

The diagram below illustrates the role of Aminopeptidase A in the enzymatic cascade of the brain renin-angiotensin system.

APA_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII AT1R AT1 Receptor AngII->AT1R AngIII->AT1R AT2R AT2 Receptor AngIII->AT2R Inactive_Fragments Inactive Fragments AngIII->Inactive_Fragments Physiological_Effects Physiological Effects (e.g., Blood Pressure Regulation) AT1R->Physiological_Effects AT2R->Physiological_Effects Renin Renin Renin->AngI ACE ACE ACE->AngII APA Aminopeptidase A (APA) APA->AngIII APN APN APN->Inactive_Fragments

Caption: Role of Aminopeptidase A in the brain renin-angiotensin system.

Experimental Protocols

The following are detailed protocols for the immunohistochemical localization of Aminopeptidase A in brain tissue. These protocols are based on established methods and can be adapted for both chromogenic and fluorescent detection.[5][10][11]

Experimental Workflow Overview

IHC_Workflow start Start tissue_prep 1. Tissue Preparation (Fixation & Sectioning) start->tissue_prep deparaffinization 2. Deparaffinization & Rehydration (for FFPE sections) tissue_prep->deparaffinization antigen_retrieval 3. Antigen Retrieval (Heat-Induced or Proteolytic) deparaffinization->antigen_retrieval blocking 4. Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab 5. Primary Antibody Incubation (Anti-APA) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection (Chromogenic or Fluorescent) secondary_ab->detection counterstaining 8. Counterstaining (e.g., Hematoxylin, DAPI) detection->counterstaining mounting 9. Dehydration & Mounting counterstaining->mounting imaging 10. Imaging & Analysis mounting->imaging end End imaging->end

Caption: General workflow for immunohistochemical staining of Aminopeptidase A.

Protocol 1: Chromogenic Detection of APA in Formalin-Fixed Paraffin-Embedded (FFPE) Brain Sections

This protocol is optimized for visualizing APA using a peroxidase-based detection system, resulting in a colored precipitate at the site of the antigen.

Materials:

  • FFPE brain tissue sections (5-10 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Anti-Aminopeptidase A antibody (e.g., goat anti-APA)

  • Biotinylated secondary antibody (e.g., anti-goat IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Heat sections in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-APA primary antibody in blocking buffer (e.g., 1:500).[3]

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.

  • Signal Amplification:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30-60 minutes at room temperature. For enhanced signal, a Vectastain Elite ABC-HRP kit can be used.[3]

  • Chromogenic Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with DAB substrate solution until the desired brown staining intensity develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: Fluorescent Detection of APA in Free-Floating Brain Sections

This protocol is suitable for thicker sections and allows for multiplexing with other fluorescent markers.

Materials:

  • Free-floating brain sections (30-50 µm) in PBS

  • Blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: Anti-Aminopeptidase A antibody

  • Fluorescently-conjugated secondary antibody (e.g., Donkey anti-goat Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Washing:

    • Wash free-floating sections in PBS (3 x 10 minutes).

  • Blocking:

    • Incubate sections in blocking buffer for 1-2 hours at room temperature on a shaker.

  • Primary Antibody Incubation:

    • Dilute the anti-APA primary antibody in blocking buffer.

    • Incubate for 24-48 hours at 4°C on a shaker.

  • Secondary Antibody Incubation:

    • Wash sections in PBS (3 x 10 minutes).

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

  • Counterstaining:

    • Wash sections in PBS (3 x 10 minutes).

    • Incubate with DAPI solution (1 µg/ml in PBS) for 10 minutes.

    • Wash in PBS (2 x 5 minutes).

  • Mounting:

    • Mount sections onto slides.

    • Allow to air dry briefly.

    • Coverslip with antifade mounting medium.

Troubleshooting and Considerations

  • Antibody Specificity: Always validate the specificity of the primary antibody. Consider using knockout/knockdown models or pre-adsorption controls.

  • Antigen Retrieval: Optimization of the antigen retrieval method (heat-induced vs. proteolytic) may be necessary depending on the antibody and fixation method.

  • Signal Amplification: For low-abundance targets, consider using tyramide signal amplification (TSA) systems.[12]

  • Multiplexing: When performing multi-color immunofluorescence, ensure that the primary antibodies are from different host species and that the secondary antibodies have non-overlapping emission spectra.

By following these detailed protocols and considering the distribution data provided, researchers can effectively localize and analyze Aminopeptidase A in the brain, contributing to a deeper understanding of its role in health and disease.

References

Troubleshooting & Optimization

Optimizing Firibastat dosage to minimize off-target effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing firibastat dosage in preclinical studies to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that, after oral administration, crosses the blood-brain barrier.[1][2] In the brain, it is reduced to its active metabolite, EC33.[1][2] EC33 is a selective and specific inhibitor of Aminopeptidase A (APA), a zinc metalloprotease.[3] APA is responsible for the conversion of angiotensin II to angiotensin III in the brain.[1][4] By inhibiting APA, this compound blocks the formation of angiotensin III, a key peptide in the brain renin-angiotensin system that contributes to increased blood pressure.[1][3][4] This central action leads to a decrease in sympathetic tone and vasopressin release, resulting in a reduction in blood pressure.[3]

Q2: What are the most common preclinical animal models used to study this compound's efficacy?

A2: The most frequently used animal models in preclinical studies of this compound are the Spontaneously Hypertensive Rat (SHR) and the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.[1][3] These models are well-established for studying hypertension and the effects of antihypertensive drugs.

Q3: What is a typical effective oral dose of this compound in these models?

A3: Oral administration of this compound has been shown to be effective in a dose-dependent manner. In spontaneously hypertensive rats, an ED50 (the dose that produces 50% of the maximum effect) has been reported as 30 mg/kg.[5] Other studies in DOCA-salt rats have used doses of 30 mg/kg and 50 mg/kg per day, which resulted in significant reductions in blood pressure.[1][6]

Q4: What is the selectivity profile of this compound's active metabolite, EC33?

A4: EC33 has been described as a selective and specific inhibitor of Aminopeptidase A (APA). While comprehensive public data on its selectivity against a wide panel of peptidases is limited, it has been reported to be nearly 100-fold more selective for APA over Aminopeptidase N (APN).

Q5: What are the known or potential off-target effects of this compound in preclinical studies?

A5: Preclinical studies have generally reported this compound to be well-tolerated in rats and dogs, with no significant mortality observed at doses up to 1000 mg/kg administered for 28 days.[2] However, detailed public information on specific off-target effects in preclinical models is limited. In clinical trials, skin rashes have been reported as an adverse event. It is crucial for preclinical studies to include assessments of general well-being, behavior, and motor function to identify any potential central nervous system (CNS)-related off-target effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lack of blood pressure reduction at expected effective doses. 1. Inadequate dosing or bioavailability. 2. Incorrect animal model. 3. Issues with blood pressure measurement technique.1. Verify the formulation and administration of this compound. Consider conducting a pilot pharmacokinetic study to confirm exposure. 2. Ensure the hypertensive model is appropriate and fully developed. 3. Calibrate blood pressure monitoring equipment. If using tail-cuff plethysmography, ensure proper technique and acclimatization of the animals. For continuous and more accurate measurements, consider using telemetry.
Unexpected behavioral changes in animals (e.g., sedation, hyperactivity). 1. Potential off-target CNS effects. 2. Dose is too high, leading to exaggerated pharmacological effects or toxicity.1. Conduct a systematic behavioral assessment using standardized tests such as the open field test for locomotor activity and the rotarod test for motor coordination. 2. Perform a dose-response study to identify a therapeutic window where blood pressure is lowered without causing significant behavioral alterations.
Signs of general toxicity (e.g., weight loss, ruffled fur, lethargy). High dose of this compound leading to systemic toxicity.1. Reduce the dose of this compound. 2. Monitor animal health daily, including body weight and food/water intake. 3. At the end of the study, perform gross necropsy and consider histopathological examination of key organs.
Variability in blood pressure response between animals. 1. Inconsistent drug administration. 2. Biological variability within the animal colony. 3. Stress during blood pressure measurement.1. Ensure accurate and consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Acclimatize animals to the experimental procedures and environment to minimize stress-induced blood pressure fluctuations.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Oral this compound in Hypertensive Rat Models
Animal ModelDose (mg/kg/day)RouteDurationObserved Effect on Blood PressureReference
Spontaneously Hypertensive Rat (SHR)30 (ED50)OralAcuteDose-dependent reduction[5]
DOCA-salt Rat30OralAcuteSignificant decrease (-35.4 ± 5.2 mmHg)[1][6]
DOCA-salt Rat50Oral24 daysSignificant and sustained decrease[1]
Spontaneously Hypertensive Rat (SHR)150OralAcuteBlood pressure normalization for several hours[2]
Table 2: Preclinical Pharmacokinetic Parameters of this compound and EC33
SpeciesCompoundDoseCmaxtmaxHalf-lifeReference
RatThis compound & EC33Data not publicly available----
DogThis compound & EC33Data not publicly available----
Note: While preclinical pharmacokinetic studies have been conducted, specific quantitative data for Cmax, tmax, and half-life in rats and dogs are not readily available in the public domain.
Table 3: In Vitro Selectivity of EC33
EnzymeIC50 (nM)Selectivity vs. APAReference
Aminopeptidase A (APA)Data not publicly available--
Aminopeptidase N (APN)Data not publicly available~100-fold
Note: EC33 is reported to be a selective inhibitor of APA, with approximately 100-fold greater selectivity over APN. Specific IC50 values are not consistently reported in the public literature.

Experimental Protocols

Protocol 1: Assessment of On-Target Efficacy (Blood Pressure Reduction)

Objective: To determine the dose-dependent effect of orally administered this compound on systolic and diastolic blood pressure in conscious, freely moving hypertensive rats.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or DOCA-salt rats (male, 12-16 weeks old).

  • Blood Pressure Measurement:

    • Implant telemetry transmitters for continuous blood pressure monitoring as per the manufacturer's protocol. This is the gold standard for accurate, stress-free measurements.[5][7][8]

    • Allow animals to recover from surgery for at least one week before starting the experiment.

  • Experimental Groups:

    • Vehicle control (e.g., water or 0.5% methylcellulose).

    • This compound at multiple doses (e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Record baseline blood pressure for 24-48 hours before drug administration.

    • Administer this compound or vehicle by oral gavage.

    • Continuously record blood pressure and heart rate for at least 24 hours post-administration.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline for each dose group.

    • Plot a dose-response curve to determine the ED50.

Protocol 2: Assessment of Off-Target CNS Effects

Objective: To evaluate the potential for this compound to induce off-target behavioral or motor coordination deficits.

Methodology:

  • Animal Model: Normotensive rats (e.g., Wistar or Sprague-Dawley) to avoid confounding effects of hypertension on behavior.

  • Experimental Groups:

    • Vehicle control.

    • This compound at a therapeutic dose and a supra-therapeutic dose (e.g., 30 mg/kg and 150 mg/kg).

  • Open Field Test (for locomotor activity and anxiety-like behavior):

    • Place the rat in the center of a square arena (e.g., 100 x 100 cm) and record its activity for a set period (e.g., 10-30 minutes) using an automated tracking system.

    • Parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Rotarod Test (for motor coordination and balance):

    • Train the rats on a rotating rod at a constant or accelerating speed for several days before the test day.

    • On the test day, administer this compound or vehicle and, at the time of expected peak plasma concentration, place the rat on the rotarod.

    • Record the latency to fall from the rod.

  • Data Analysis:

    • Compare the parameters from the open field and rotarod tests between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

firibastat_mechanism_of_action cluster_blood Bloodstream cluster_brain Brain This compound This compound (oral prodrug) ec33 EC33 (active metabolite) This compound->ec33 Crosses BBB & is reduced apa Aminopeptidase A (APA) ec33->apa Inhibits ang_iii Angiotensin III ang_ii Angiotensin II ang_ii->ang_iii Conversion bp_increase Increased Blood Pressure ang_iii->bp_increase Leads to

Caption: Mechanism of action of this compound in the brain.

experimental_workflow start Start: Hypertensive Animal Model (e.g., SHR, DOCA-salt rat) dose_selection Dose Selection (e.g., 10, 30, 100 mg/kg oral this compound) start->dose_selection on_target_assessment On-Target Assessment (Blood Pressure Monitoring via Telemetry) dose_selection->on_target_assessment off_target_assessment Off-Target Assessment (Open Field, Rotarod Tests) dose_selection->off_target_assessment data_analysis Data Analysis (Dose-Response, Behavioral Changes) on_target_assessment->data_analysis off_target_assessment->data_analysis optimization Dosage Optimization (Maximize Efficacy, Minimize Side Effects) data_analysis->optimization

Caption: Experimental workflow for optimizing this compound dosage.

dose_effect_relationship cluster_relationship Relationship dose Increasing this compound Dose efficacy On-Target Efficacy (Blood Pressure Reduction) dose->efficacy Increases off_target Off-Target Effects (e.g., Behavioral Changes) dose->off_target May Increase therapeutic_window Optimal Therapeutic Window efficacy->therapeutic_window off_target->therapeutic_window

Caption: Relationship between this compound dose, efficacy, and off-target effects.

References

Managing and reporting adverse events like skin reactions in Firibastat animal trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and reporting adverse events, specifically skin reactions, that may be encountered during animal trials of Firibastat. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active prodrug of EC33, a selective and specific inhibitor of aminopeptidase A (APA).[1] It is designed to cross the blood-brain barrier, where it is converted into its active form.[2][3] this compound's therapeutic action is centered within the brain's renin-angiotensin system (RAS).[3][4][5] By inhibiting APA, it prevents the conversion of angiotensin II to angiotensin III, a key peptide in the brain that contributes to high blood pressure.[3][4][5] This inhibition leads to a reduction in blood pressure.[1][4]

Q2: Have skin reactions been observed as an adverse event with this compound?

A2: Yes, skin reactions have been reported as an adverse event in human clinical trials of this compound. The incidence of skin reactions was approximately 3-4%.[1][6][7][8][9] While preclinical toxicology studies in rats and dogs have been conducted, specific details regarding the incidence and nature of skin reactions in these animal models are not extensively published.[7][10]

Q3: What is the suspected cause of this compound-induced skin reactions?

A3: The skin reactions associated with this compound are thought to be linked to the molecular structure of its active metabolite, EC33.[7][11] EC33 contains a zinc-binding sulfhydryl group, which is known to be associated with an increased frequency of skin rashes in other drugs, such as captopril.[7] The proposed mechanism involves the potentiation of kinin-mediated cutaneous reactions or other immunological responses.[1]

Q4: What types of skin reactions have been observed in human trials?

A4: The most frequently reported skin reactions were described as skin rash.[7][11][12] In a phase IIb study, one serious adverse event of erythema multiforme was reported as being related to this compound treatment.[11]

Q5: Is there any information on the dose-dependency of these skin reactions?

A5: The available literature from human clinical trials does not provide a clear dose-dependent relationship for the observed skin reactions. However, for some drugs with similar structural motifs (sulfhydryl groups), skin eruptions have been noted to occur more frequently at higher dosages.

Troubleshooting Guide for Skin Reactions in Animal Trials

This guide provides a step-by-step approach for researchers who observe skin reactions in animals during this compound trials.

Issue: An animal on a this compound trial has developed a skin lesion/rash.

Step 1: Initial Observation and Documentation

  • Action: Immediately document the characteristics of the skin reaction.

  • Details: Note the time of onset, location, size, color, and type of lesion (e.g., maculopapular, erythematous, ulcerative). Photograph the lesion with a size reference. Record the animal's identification, dose of this compound, and duration of treatment.

Step 2: Clinical Assessment

  • Action: Perform a thorough clinical examination of the animal.

  • Details: Assess for any systemic signs of distress, such as changes in behavior, appetite, or weight. Check for fever or other signs of systemic illness.

Step 3: Consultation and Reporting

  • Action: Consult with the study director and veterinary staff.

  • Details: Report the findings promptly. A decision should be made regarding the continuation of dosing for the affected animal. This decision will depend on the severity of the reaction and the study protocol.

Step 4: Sample Collection for Analysis

  • Action: If deemed necessary by the study protocol and veterinary staff, collect biological samples.

  • Details: This may include a skin biopsy for histopathological examination and blood samples for hematology and clinical chemistry. A portion of the skin biopsy can be flash-frozen for cytokine analysis.

Step 5: Treatment of the Affected Animal

  • Action: Provide supportive care as recommended by the veterinary staff.

  • Details: Treatment may involve topical or systemic therapies to alleviate symptoms. In cases of severe reactions, discontinuation of this compound may be necessary.

Step 6: Data Analysis and Interpretation

  • Action: Analyze the collected data to determine the potential link between this compound and the skin reaction.

  • Details: Correlate the timing of the reaction with drug administration. Compare the incidence of skin reactions in the treated group with the control group. Histopathology and cytokine profiles can provide further insight into the mechanism of the reaction.

Data Presentation

Table 1: Summary of Skin Reactions in a Human Phase IIb Trial (NEW-HOPE Study)

Adverse EventFrequency in this compound Group
Skin Reactions3.1% (8 out of 256 patients)
Erythema Multiforme (Serious)0.4% (1 out of 256 patients)

Note: There is no publicly available quantitative data on the incidence of skin reactions in preclinical (animal) trials of this compound.

Experimental Protocols

Protocol 1: Histopathological Examination of Skin Biopsies

Objective: To assess the microscopic changes in the skin of animals exhibiting adverse reactions.

Materials:

  • 10% neutral buffered formalin

  • Biopsy punch (4-6 mm)

  • Standard surgical instruments for biopsy

  • Cassettes for tissue processing

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Methodology:

  • Biopsy Collection: Under appropriate anesthesia, collect a full-thickness skin biopsy from the affected area using a biopsy punch. A sample from an unaffected area can be taken as a control.

  • Fixation: Immediately place the biopsy specimen in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be 15-20 times the volume of the tissue.

  • Tissue Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cellular morphology.

  • Analysis: Examine the stained sections under a microscope. Look for signs of inflammation (e.g., perivascular infiltrates), epidermal changes (e.g., spongiosis, necrosis), and the types of immune cells present.

Protocol 2: Cytokine Analysis of Skin Tissue

Objective: To quantify the levels of pro-inflammatory and immunomodulatory cytokines in the skin.

Materials:

  • Liquid nitrogen

  • Homogenizer

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)

  • Plate reader or appropriate detection system

Methodology:

  • Sample Collection and Storage: At the time of biopsy, immediately snap-freeze a portion of the skin tissue in liquid nitrogen and store it at -80°C until analysis.

  • Protein Extraction: Homogenize the frozen skin tissue in protein extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a BCA protein assay to normalize cytokine levels.

  • Cytokine Measurement: Use a multiplex cytokine assay kit to simultaneously measure the levels of multiple cytokines (e.g., TNF-α, IL-1β, IL-6, IL-4, IFN-γ) according to the manufacturer's instructions.

  • Data Analysis: Analyze the raw data to determine the concentration of each cytokine in pg/mg of total protein. Compare the cytokine profiles of affected and control skin samples.

Mandatory Visualizations

Firibastat_Mechanism_of_Action cluster_BloodBrainBarrier Blood-Brain Barrier cluster_Brain Brain This compound (Prodrug) This compound (Prodrug) EC33 (Active Metabolite) EC33 (Active Metabolite) This compound (Prodrug)->EC33 (Active Metabolite) Crosses BBB & is activated Aminopeptidase A (APA) Aminopeptidase A (APA) EC33 (Active Metabolite)->Aminopeptidase A (APA) Inhibits Angiotensin II Angiotensin II Angiotensin III Angiotensin III Angiotensin II->Angiotensin III APA Conversion Vasoconstriction Vasoconstriction Angiotensin III->Vasoconstriction Blood Pressure Increase Blood Pressure Increase Vasoconstriction->Blood Pressure Increase

Caption: this compound's mechanism of action in the brain.

Sulfhydryl_Skin_Reaction_Pathway This compound This compound EC33 (Sulfhydryl Group) EC33 (Sulfhydryl Group) This compound->EC33 (Sulfhydryl Group) Metabolism Haptenation (Protein Binding in Skin) Haptenation (Protein Binding in Skin) EC33 (Sulfhydryl Group)->Haptenation (Protein Binding in Skin) Antigen Presenting Cell (APC) Activation Antigen Presenting Cell (APC) Activation Haptenation (Protein Binding in Skin)->Antigen Presenting Cell (APC) Activation T-Cell Activation & Proliferation T-Cell Activation & Proliferation Cytokine & Chemokine Release Cytokine & Chemokine Release T-Cell Activation & Proliferation->Cytokine & Chemokine Release Inflammatory Cell Infiltration Inflammatory Cell Infiltration Cytokine & Chemokine Release->Inflammatory Cell Infiltration Skin Rash Skin Rash Inflammatory Cell Infiltration->Skin Rash Antigen Presenting Cell (APC) Activation) Antigen Presenting Cell (APC) Activation) Antigen Presenting Cell (APC) Activation)->T-Cell Activation & Proliferation

Caption: Hypothetical pathway for sulfhydryl-induced skin reactions.

Adverse_Event_Workflow Observation of Skin Reaction Observation of Skin Reaction Documentation & Photography Documentation & Photography Observation of Skin Reaction->Documentation & Photography Clinical Assessment Clinical Assessment Documentation & Photography->Clinical Assessment Report to Study Director & Vet Report to Study Director & Vet Clinical Assessment->Report to Study Director & Vet Decision on Dosing Decision on Dosing Report to Study Director & Vet->Decision on Dosing Continue Dosing Continue Dosing Decision on Dosing->Continue Dosing Mild Discontinue Dosing Discontinue Dosing Decision on Dosing->Discontinue Dosing Severe Sample Collection (Biopsy, Blood) Sample Collection (Biopsy, Blood) Decision on Dosing->Sample Collection (Biopsy, Blood) Supportive Care Supportive Care Continue Dosing->Supportive Care Discontinue Dosing->Supportive Care Histopathology & Cytokine Analysis Histopathology & Cytokine Analysis Sample Collection (Biopsy, Blood)->Histopathology & Cytokine Analysis Data Interpretation & Reporting Data Interpretation & Reporting Supportive Care->Data Interpretation & Reporting Histopathology & Cytokine Analysis->Data Interpretation & Reporting

Caption: Experimental workflow for managing skin reactions.

Troubleshooting_Logic Skin Lesion Observed Skin Lesion Observed Is the animal in a this compound group? Is the animal in a this compound group? Skin Lesion Observed->Is the animal in a this compound group? Is the reaction severe? Is the reaction severe? Is the animal in a this compound group?->Is the reaction severe? Yes Investigate other causes (e.g., husbandry, other compounds) Investigate other causes (e.g., husbandry, other compounds) Is the animal in a this compound group?->Investigate other causes (e.g., husbandry, other compounds) No Consult vet and consider dose reduction Consult vet and consider dose reduction Is the reaction severe?->Consult vet and consider dose reduction No Discontinue dosing and provide supportive care Discontinue dosing and provide supportive care Is the reaction severe?->Discontinue dosing and provide supportive care Yes Monitor and document Monitor and document Perform biopsy and analysis Perform biopsy and analysis Monitor and document->Perform biopsy and analysis Consult vet and consider dose reduction->Monitor and document Discontinue dosing and provide supportive care->Perform biopsy and analysis

Caption: Troubleshooting logic for observed skin lesions.

References

Technical Support Center: Enhancing Firibastat Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of firibastat in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a key consideration in experimental models?

This compound is a first-in-class, centrally-acting antihypertensive prodrug.[1][2][3][4][5][6] It is a dimer of its active metabolite, EC33, linked by a disulfide bridge.[2][7] This prodrug design facilitates its absorption and passage across the blood-brain barrier. Upon oral administration, this compound is designed to be absorbed from the gastrointestinal tract, after which it is cleaved by brain reductases to release two molecules of the active EC33.[3] EC33 then inhibits aminopeptidase A (APA) in the brain, a key enzyme in the renin-angiotensin system (RAS), leading to a reduction in blood pressure.[3][8]

The oral bioavailability of this compound is a critical factor in preclinical studies as it directly influences the concentration of the active metabolite, EC33, that reaches the central nervous system to exert its therapeutic effect. Inconsistent or low bioavailability can lead to variability in experimental results and an underestimation of the compound's efficacy.

Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?

Based on available information, this compound is a hydrophilic molecule. While a definitive Biopharmaceutics Classification System (BCS) classification is not explicitly stated in the reviewed literature, its high water solubility and likely low to moderate permeability of its active metabolite suggest it may fall under BCS Class III .

PropertyValue/CharacteristicSource
Molecular Weight 368.49 g/mol MedKoo Biosciences
Formulation Crystalline solidMedKoo Biosciences
Aqueous Solubility 33.33 mg/mLMedKoo Biosciences
LogP (predicted) -6.9PubChem

This data suggests that while this compound itself is water-soluble, strategies to enhance its permeation across the intestinal epithelium may be necessary to improve overall bioavailability.

Q3: My in vivo experiments with this compound are showing high variability in plasma concentrations. What could be the cause and how can I troubleshoot this?

High variability in plasma concentrations of this compound in animal models can stem from several factors related to its absorption.

Potential Causes:

  • Formulation Inconsistency: If you are preparing your own dosing solutions, inconsistent solubilization or suspension of this compound can lead to variable dosing.

  • Gastrointestinal (GI) Tract Variability: The pH, motility, and presence of food in the GI tract of individual animals can significantly impact the absorption of orally administered drugs.

  • First-Pass Metabolism: While this compound is a prodrug designed to be activated in the brain, some degree of metabolism in the gut wall or liver could occur, contributing to variability.

  • Transporter Interactions: The absorption of this compound or its active metabolite EC33 may be influenced by intestinal uptake or efflux transporters.

Troubleshooting Strategies:

  • Standardize Formulation and Dosing:

    • Ensure your formulation protocol is consistent for every experiment.

    • For aqueous solutions, ensure this compound is fully dissolved before administration.

    • Use a consistent vehicle for administration.

  • Control for Physiological Variables:

    • Fast animals overnight before dosing to minimize the impact of food on absorption.

    • Ensure consistent administration timing and technique.

  • Investigate Formulation Enhancements:

    • Consider the use of permeation enhancers in your formulation to improve intestinal absorption (see Q4).

    • Evaluate different vehicles for administration (e.g., aqueous solutions, suspensions with viscosity-enhancing agents).

Q4: What are some potential formulation strategies to improve the oral bioavailability of this compound in my animal models?

Given this compound's likely BCS Class III characteristics (high solubility, low permeability), the primary goal of formulation strategies should be to enhance its permeation across the intestinal epithelium.

StrategyDescriptionKey Excipients/Methods
Permeation Enhancers These excipients transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.* Medium-chain glycerides: Capmul® MCM, Capmul® PG-8.[9] * Surfactants: Sodium lauryl sulfate (use with caution due to potential for membrane damage).[10][11] * Polymers: Polyethylene glycol (PEG) 400 has been shown to enhance the bioavailability of some BCS Class III drugs.[12]
Lipid-Based Formulations Encapsulating this compound in lipid-based systems can improve its absorption by various mechanisms, including enhancing lymphatic transport.* Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.
Nanoparticle Formulations Reducing the particle size of this compound to the nanoscale can increase its surface area and potentially improve its interaction with the intestinal mucosa.* Nanosuspensions: Stabilized crystalline drug nanoparticles in a liquid medium.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Solution of this compound with a Permeation Enhancer

This protocol describes the preparation of a simple oral dosing solution of this compound incorporating a permeation enhancer for use in rodent models.

Materials:

  • This compound powder

  • Sterile water for injection

  • Capmul® MCM (medium-chain mono- and diglycerides)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Vehicle Preparation:

    • In a sterile glass vial, combine PEG 400 and sterile water in a 20:80 (v/v) ratio.

    • Add Capmul® MCM to the PEG 400/water mixture to a final concentration of 2% (v/v).

    • Stir the mixture on a magnetic stirrer until a clear, homogenous solution is formed.

    • Adjust the pH of the vehicle to 7.4 using a sterile pH meter and appropriate sterile acid/base solutions if necessary.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound powder based on the desired final concentration (e.g., 10 mg/mL).

    • Slowly add the this compound powder to the prepared vehicle while continuously stirring.

    • Continue stirring until the this compound is completely dissolved. The solution should be clear and free of visible particles. .

  • Administration:

    • Administer the dosing solution to the experimental animals via oral gavage at the desired dose volume.

Protocol 2: In Vitro Permeability Assessment of this compound using Caco-2 Cell Monolayers

This protocol outlines a standard procedure for evaluating the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.[13][14]

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM.

    • Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers. Values should be >200 Ω·cm².

    • Assess the permeability of lucifer yellow. The apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound test solution (e.g., 10 µM in HBSS) to the apical (A) or basolateral (B) chamber.

    • Add fresh HBSS to the receiver chamber (B or A, respectively).

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane insert.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Visualizations

Firibastat_Mechanism_of_Action Oral Administration Oral Administration Gastrointestinal Tract Gastrointestinal Tract Oral Administration->Gastrointestinal Tract Absorption Systemic Circulation Systemic Circulation Gastrointestinal Tract->Systemic Circulation Blood-Brain Barrier Blood-Brain Barrier Systemic Circulation->Blood-Brain Barrier Brain Brain Blood-Brain Barrier->Brain This compound (Prodrug) EC33 EC33 Brain->EC33 Cleavage by Reductases Aminopeptidase A (APA) Aminopeptidase A (APA) EC33->Aminopeptidase A (APA) Inhibition Angiotensin II Angiotensin II Angiotensin III Angiotensin III Angiotensin II->Angiotensin III APA Therapeutic Effect Therapeutic Effect Angiotensin III->Therapeutic Effect Leads to Vasoconstriction (Blocked)

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation This compound Powder This compound Powder Formulation Formulation This compound Powder->Formulation Vehicle Selection Vehicle Selection Vehicle Selection->Formulation Permeation Enhancer Permeation Enhancer Permeation Enhancer->Formulation Caco-2 Permeability Assay Caco-2 Permeability Assay Formulation->Caco-2 Permeability Assay Oral Dosing Oral Dosing Formulation->Oral Dosing Papp Measurement Papp Measurement Caco-2 Permeability Assay->Papp Measurement Pharmacokinetic Analysis Pharmacokinetic Analysis Papp Measurement->Pharmacokinetic Analysis Correlation Animal Model Animal Model Animal Model->Oral Dosing Blood Sampling Blood Sampling Oral Dosing->Blood Sampling Blood Sampling->Pharmacokinetic Analysis

Caption: Experimental workflow for improving this compound bioavailability.

References

Best practices for handling and storing the Firibastat compound in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing the Firibastat compound in the laboratory. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting powdered this compound?

A1: To reconstitute powdered this compound, it is recommended to use either sterile water or dimethyl sulfoxide (DMSO). For aqueous solutions, ultrasonic treatment may be necessary to achieve complete dissolution.[1] Always refer to the manufacturer's product data sheet for the specific solubility information of your compound lot.

Q2: My this compound solution appears to have precipitated after storage. What should I do?

A2: Precipitation can occur if the storage temperature is too low or if the compound's solubility limit is exceeded. Gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[2] To prevent this, ensure you are not exceeding the recommended storage duration for solutions and consider preparing fresh solutions for critical experiments.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound powder or solutions, it is essential to use full personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[3]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Q5: Can I use a solvent other than water or DMSO to dissolve this compound?

A5: The most commonly reported solvents for this compound are water and DMSO.[1][4] Using other solvents is not recommended without first conducting small-scale solubility tests to ensure the stability and integrity of the compound. The product data sheet should be consulted for any additional compatible solvents.

Data Presentation

This compound Storage and Stability
FormStorage TemperatureDurationSource
Powder-20°C3 years[5]
4°C2 years[5]
In Solvent (Water or DMSO)-80°C6 months[1][6]
-20°C1 month[1][6]
This compound Solubility
SolventMaximum ConcentrationSource
Water25 mg/mL (requires ultrasonic)[1]
DMSO10 mM[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 368.49 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 368.49 g/mol = 0.0036849 g = 3.685 mg

  • Weigh the this compound powder:

    • Tare a sterile conical tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.7 mg of this compound powder directly into the tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = (Mass (mg) / 368.49 mg/mmol) / 10 mmol/L * 1000 µL/mL

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 37°C) can be applied.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][6]

Protocol for Preparation of Aqueous Solution for In Vivo (Oral Gavage) Studies

This protocol provides a general guideline for preparing a this compound solution for oral administration to rodents.

Materials:

  • This compound powder

  • Sterile water for injection

  • Sterile glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • pH meter (optional)

  • Gavage needles appropriate for the animal size

Procedure:

  • Determine the required concentration:

    • Based on the desired dosage (e.g., mg/kg) and the dosing volume for the specific animal model (typically 5-10 mL/kg for mice and rats), calculate the required concentration of the this compound solution.[7]

  • Weigh the this compound powder:

    • Accurately weigh the required amount of this compound powder and place it in a sterile glass vial.

  • Add sterile water:

    • Add the calculated volume of sterile water to the vial.

  • Dissolve the compound:

    • Vortex the mixture vigorously.

    • If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[1] Continue sonication in short bursts until the solution is clear. Avoid excessive heating.

  • Final Preparation and Administration:

    • Allow the solution to cool to room temperature before administration.

    • Visually inspect the solution for any particulates before drawing it into the dosing syringe.

    • Administer the solution using a proper oral gavage technique for the animal species.[8][9] It is recommended to prepare the solution fresh on the day of the experiment.

Mandatory Visualizations

Firibastat_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_brain Brain Firibastat_prodrug This compound (Prodrug) Firibastat_prodrug_brain This compound (Prodrug) Firibastat_prodrug->Firibastat_prodrug_brain Crosses Blood-Brain Barrier EC33 EC33 (Active Inhibitor) Firibastat_prodrug_brain->EC33 Cleavage by Reductases APA Aminopeptidase A (APA) EC33->APA Inhibits AngII Angiotensin II AngIII Angiotensin III AngII->AngIII Conversion Blood_Pressure_Increase Increased Blood Pressure AngIII->Blood_Pressure_Increase Stimulates

Caption: Mechanism of action of this compound in the brain.

Firibastat_Handling_Workflow start Start weigh_powder Weigh this compound Powder (in ventilated enclosure) start->weigh_powder add_solvent Add Appropriate Solvent (Water or DMSO) weigh_powder->add_solvent dissolve Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store use_in_experiment Use in Experiment store->use_in_experiment end End use_in_experiment->end

Caption: Recommended workflow for handling and preparing this compound.

References

Validation & Comparative

Comparative analysis of Firibastat versus ACE inhibitors on central blood pressure regulation

Author: BenchChem Technical Support Team. Date: November 2025

A new class of centrally acting antihypertensive agents, represented by Firibastat, offers a novel mechanism for blood pressure control by targeting the brain's renin-angiotensin system. This contrasts with traditional Angiotensin-Converting Enzyme (ACE) inhibitors that act systemically. This guide provides a comparative analysis of this compound and ACE inhibitors, focusing on their distinct mechanisms and their effects on central blood pressure regulation, supported by available experimental data.

Executive Summary

This compound, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a targeted approach to managing hypertension by modulating the renin-angiotensin system (RAS) within the central nervous system. Unlike ACE inhibitors, which lower blood pressure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II in the periphery, this compound acts upstream in the brain to prevent the formation of angiotensin III, a key neuropeptide involved in the central regulation of blood pressure.

While direct head-to-head clinical trials with a primary endpoint of central blood pressure are still emerging, preliminary data suggests that this compound may offer a differentiated profile in its blood pressure-lowering effects. The phase IIb QUORUM study, while focused on cardiac function, indicated that this compound improved the blood pressure profile in patients post-myocardial infarction, particularly in severe cases, without the dose-limiting hypotension sometimes observed with the ACE inhibitor ramipril.[1] However, the phase III FRESH trial, which evaluated this compound in treatment-resistant hypertension, did not show a significant difference in blood pressure reduction compared to placebo. Further research is needed to fully elucidate the comparative efficacy on central blood pressure.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and ACE inhibitors lies in their site and mode of action within the renin-angiotensin system.

This compound: This investigational drug is a prodrug that crosses the blood-brain barrier and is then converted to its active form, EC33.[2] EC33 inhibits aminopeptidase A (APA), the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2] Angiotensin III in the brain is a potent pressor agent that increases sympathetic tone, stimulates vasopressin release, and blunts the baroreflex. By inhibiting angiotensin III production, this compound is designed to reduce central sympathetic outflow and decrease blood pressure.[2]

ACE Inhibitors: This well-established class of drugs, including agents like ramipril and enalapril, acts primarily in the periphery. They block the angiotensin-converting enzyme (ACE), which is crucial for the conversion of angiotensin I to angiotensin II.[3] Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, leading to sodium and water retention. By reducing angiotensin II levels, ACE inhibitors lead to vasodilation and a decrease in blood volume, thereby lowering blood pressure.[3]

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways affected by this compound and ACE inhibitors.

Firibastat_Pathway cluster_blood Bloodstream cluster_brain Brain Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE_peripheral ACE AngI->ACE_peripheral AngII_blood Angiotensin II ACE_peripheral->AngII_blood AngII_brain Angiotensin II AngII_blood->AngII_brain Crosses BBB APA Aminopeptidase A (APA) AngII_brain->APA AngIII Angiotensin III APA->AngIII Effects Increased Sympathetic Tone Vasopressin Release Baroreflex Inhibition AngIII->Effects Stimulates This compound This compound (Prodrug) EC33 EC33 (Active) This compound->EC33 Metabolized in Brain EC33->APA Inhibits BP_Increase Central Blood Pressure Increase Effects->BP_Increase Leads to ACE_Inhibitor_Pathway cluster_periphery Periphery (Blood Vessels, Kidneys, etc.) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Causes Aldosterone Aldosterone Secretion AngII->Aldosterone Stimulates ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase C_BP_Workflow Start Patient Preparation (Resting) BrachialBP Measure Brachial BP (Oscillometric Device) Start->BrachialBP RadialTonometry Acquire Radial Pulse Waveform (Applanation Tonometry) BrachialBP->RadialTonometry PWA Pulse Wave Analysis (Generalized Transfer Function) RadialTonometry->PWA CentralBP Derive Central Aortic Pressure Waveform PWA->CentralBP Data Report Central BP Parameters CentralBP->Data

References

A Head-to-Head Comparison of Firibastat and Angiotensin Receptor Blockers in Hypertensive Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antihypertensive agent Firibastat and the established class of Angiotensin Receptor Blockers (ARBs) in preclinical hypertensive models. The information is compiled from various studies to offer a comprehensive overview of their mechanisms of action, efficacy, and experimental protocols.

Executive Summary

This compound, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a novel therapeutic approach to hypertension by targeting the brain renin-angiotensin system (RAS).[1][2] In contrast, Angiotensin Receptor Blockers (ARBs) are a well-established class of drugs that act on the peripheral RAS by selectively blocking the angiotensin II type 1 (AT1) receptor.[3][4] Preclinical data suggests that this compound is effective in both high-renin and low-renin models of hypertension, whereas the efficacy of ARBs can be attenuated in low-renin, salt-sensitive models. This guide presents available preclinical data from head-to-head and independent studies to facilitate a comparative assessment.

Mechanism of Action: A Tale of Two Systems

This compound and ARBs both modulate the renin-angiotensin system, a critical regulator of blood pressure, but they do so at different points and in different compartments of the system.

This compound: This drug is a prodrug that, upon crossing the blood-brain barrier, is converted into its active form, EC33.[5] EC33 is a potent and specific inhibitor of aminopeptidase A (APA), an enzyme in the brain responsible for converting angiotensin II to angiotensin III.[6][7] Angiotensin III in the brain is a key effector peptide that increases blood pressure by stimulating vasopressin release, activating the sympathetic nervous system, and inhibiting the baroreflex.[5][8] By inhibiting APA, this compound reduces the levels of angiotensin III in the brain, thereby lowering blood pressure through a central mechanism.[6][7]

Angiotensin Receptor Blockers (ARBs): ARBs, such as losartan, valsartan, and candesartan, act primarily in the periphery.[3] They are competitive antagonists of the angiotensin II type 1 (AT1) receptor, which is found in blood vessels, the heart, kidneys, and adrenal glands.[3][4] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[3] By blocking the AT1 receptor, ARBs prevent the actions of angiotensin II, resulting in vasodilation and a reduction in blood pressure.[3][4]

RAS_Pathway_Comparison cluster_peripheral Peripheral RAS cluster_central Central (Brain) RAS Angiotensinogen_p Angiotensinogen Renin Renin Angiotensinogen_p->Renin AngI_p Angiotensin I Renin->AngI_p ACE_p ACE AngI_p->ACE_p AngII_p Angiotensin II ACE_p->AngII_p AT1R AT1 Receptor AngII_p->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction ARBs ARBs (e.g., Losartan) ARBs->AT1R Blockade AngII_c Angiotensin II APA Aminopeptidase A (APA) AngII_c->APA AngIII_c Angiotensin III APA->AngIII_c Central_Effects Increased Sympathetic Tone Vasopressin Release AngIII_c->Central_Effects This compound This compound This compound->APA Inhibition

Figure 1: Signaling pathways of the peripheral and central renin-angiotensin systems, highlighting the distinct mechanisms of action of ARBs and this compound.

Preclinical Efficacy in Hypertensive Models

The following tables summarize the available quantitative data from preclinical studies in two commonly used hypertensive rat models: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is considered a genetic model of essential hypertension, characterized by a normally functioning or slightly elevated renin-angiotensin system.

Table 1: Head-to-Head Comparison of this compound and Losartan in SHRs

Treatment GroupDoseRoute of AdministrationDurationChange in Mean Arterial Pressure (mmHg)Source
This compound 150 mg/kg/dayOral20 weeks↓ 25-30[9]
Losartan 30 mg/kg/dayOral (in drinking water)20 weeks↓ 25-30[9]

Note: Data is derived from a study comparing the effects of this compound and Losartan in a post-myocardial infarction model in SHRs, where blood pressure reduction was a key endpoint.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

The DOCA-salt model is a low-renin, salt-sensitive model of hypertension, which is often more resistant to traditional RAS inhibitors.

Table 2: Comparative Efficacy of this compound and ARBs in DOCA-Salt Hypertensive Rats

Treatment GroupDoseRoute of AdministrationDurationChange in Mean/Systolic Arterial Pressure (mmHg)Source
This compound 30 mg/kgOral (acute)Single dose↓ 35.4 ± 5.2[10]
This compound 50 mg/kg/dayOral24 daysSignificant ↓ in SBP[11]
Losartan 1 mg/4 µLIntracerebroventricularSingle dose↓ to control levels[1][3][10]
Candesartan 10 mg/kg/dayOral (in drinking water)3 weeksNo significant change alone[11][12]
Valsartan 30 mg/kg/dayOral16 weeksReduced MAP in HSD[8]
Telmisartan 10 mg/kg/dayOral8 weeksSignificantly alleviated hypertension[13]

Disclaimer: The data presented in Table 2 for ARBs are from separate studies and not from a direct head-to-head comparison with this compound in the DOCA-salt model. Therefore, direct comparison of the magnitude of effect should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are outlines of typical experimental protocols for the hypertensive models discussed.

Spontaneously Hypertensive Rat (SHR) Model Protocol
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.

  • Drug Administration:

    • This compound: Administered orally via gavage at a dose of 150 mg/kg/day.[9]

    • Losartan: Administered in the drinking water at a concentration calculated to deliver a dose of 30 mg/kg/day.[4]

  • Duration of Treatment: Chronic studies typically last for several weeks, for instance, 20 weeks, to assess long-term effects on blood pressure and end-organ damage.[4][9]

  • Blood Pressure Measurement: Blood pressure is monitored regularly using either non-invasive methods like tail-cuff plethysmography or invasive methods such as radiotelemetry for continuous monitoring.

SHR_Experimental_Workflow Start Start: Select SHRs and WKYs Acclimatization Acclimatization Period Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Randomization Randomize into Treatment Groups Baseline_BP->Randomization Treatment_F This compound Treatment (e.g., 150 mg/kg/day, oral) Randomization->Treatment_F Group 1 Treatment_A ARB Treatment (e.g., Losartan 30 mg/kg/day, oral) Randomization->Treatment_A Group 2 Vehicle Vehicle Control Randomization->Vehicle Group 3 Chronic_Treatment Chronic Treatment Period (e.g., 20 weeks) Treatment_F->Chronic_Treatment Treatment_A->Chronic_Treatment Vehicle->Chronic_Treatment BP_Monitoring Regular Blood Pressure Monitoring Chronic_Treatment->BP_Monitoring Endpoint_Analysis Endpoint Analysis: Final BP, Organ Histology, etc. Chronic_Treatment->Endpoint_Analysis BP_Monitoring->Chronic_Treatment

Figure 2: A typical experimental workflow for evaluating the chronic effects of antihypertensive agents in the Spontaneously Hypertensive Rat (SHR) model.
DOCA-Salt Hypertensive Rat Model Protocol

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Hypertension:

    • Unilateral nephrectomy (removal of one kidney) is performed.

    • A subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered.

    • The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.

  • Drug Administration:

    • This compound: Administered orally via gavage at doses ranging from 30 mg/kg (acute) to 50 mg/kg/day (chronic).[10][11]

    • ARBs: Administered through various routes, including intracerebroventricular injection (losartan) or in the drinking water (candesartan, valsartan, telmisartan) at specified doses.[1][8][12][13]

  • Duration of Treatment: Studies can be acute (single dose) or chronic (several weeks) to assess the development and maintenance of hypertension.

  • Blood Pressure Measurement: Similar to the SHR model, blood pressure is monitored using tail-cuff or telemetry methods.

Logical Relationship of Antihypertensive Action

Both this compound and ARBs ultimately lower blood pressure by interfering with the renin-angiotensin system, but their distinct sites of action lead to different pharmacological profiles. This compound's central action may offer advantages in conditions where the brain RAS is overactive, while ARBs provide potent peripheral blockade of angiotensin II's widespread effects.

Antihypertensive_Logic cluster_this compound This compound Pathway cluster_arb ARB Pathway Hypertension Hypertension RAS_Overactivity Renin-Angiotensin System (RAS) Overactivity Hypertension->RAS_Overactivity Central_RAS Central (Brain) RAS Overactivity RAS_Overactivity->Central_RAS Peripheral_RAS Peripheral RAS Overactivity RAS_Overactivity->Peripheral_RAS Firibastat_Action This compound (Inhibits APA) Central_RAS->Firibastat_Action Reduced_AngIII Reduced Brain Angiotensin III Firibastat_Action->Reduced_AngIII Central_Effect Decreased Sympathetic Tone & Vasopressin Release Reduced_AngIII->Central_Effect BP_Reduction Blood Pressure Reduction Central_Effect->BP_Reduction ARB_Action ARBs (Block AT1 Receptors) Peripheral_RAS->ARB_Action Blocked_AngII Blocked Angiotensin II Action ARB_Action->Blocked_AngII Peripheral_Effect Vasodilation & Reduced Aldosterone Blocked_AngII->Peripheral_Effect Peripheral_Effect->BP_Reduction

Figure 3: Logical flow diagram illustrating how both this compound and ARBs target the renin-angiotensin system to achieve blood pressure reduction through their distinct mechanisms.

Conclusion

This compound and Angiotensin Receptor Blockers are both effective in lowering blood pressure by targeting the renin-angiotensin system. Preclinical evidence suggests that this compound, with its unique central mechanism of action, is effective in hypertensive models that are less responsive to peripheral RAS blockade, such as the DOCA-salt model. In the SHR model, both this compound and the ARB losartan appear to have comparable efficacy in reducing blood pressure. The choice between these agents in a clinical setting would likely depend on the underlying pathophysiology of hypertension in a particular patient population. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and safety of this compound versus ARBs in the management of hypertension.

References

Investigating the Synergistic Effects of Firibastat in Combination with Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, in combination with diuretics for the treatment of hypertension. It objectively evaluates its performance against alternative therapeutic strategies, supported by preclinical and clinical experimental data.

Executive Summary

This compound presents a novel, centrally-acting mechanism for blood pressure reduction by inhibiting the brain renin-angiotensin system (RAS). Preclinical evidence strongly suggests a synergistic antihypertensive effect when combined with diuretics and other RAS inhibitors. However, clinical trial results in resistant hypertension have not demonstrated a significant benefit over placebo. This guide dissects the available data to inform future research and development in this area.

Comparative Analysis of Efficacy

Preclinical Evidence of Synergy

A key preclinical study in a deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a model of salt-dependent hypertension, demonstrated a significant synergistic effect.

Treatment GroupAcute Mean Arterial BP Decrease (mmHg)Chronic Mean Arterial BP Decrease (mmHg)
This compound (30 mg/kg)-35.4 ± 5.2 Not Reported
Enalapril (10 mg/kg)No significant changeNot Reported
Hydrochlorothiazide (HCTZ) (10 mg/kg)No significant changeNot Reported
Enalapril + HCTZNot ReportedLess than Triple Therapy
This compound + Enalapril + HCTZSignificantly greater than dual therapy Significantly greater than dual therapy

Data from a study in conscious hypertensive DOCA-salt rats.[1]

Notably, the triple combination therapy also led to a 62% reduction in plasma arginine-vasopressin levels compared to the dual therapy, suggesting a multifactorial mechanism of action.[2]

Clinical Trial Performance

Clinical trials of this compound have yielded mixed results, providing insights into its potential role in hypertension management.

Phase 2b NEW-HOPE Trial: This open-label study in overweight or obese hypertensive patients, including a significant proportion of Black and Hispanic individuals, showed promising results with this compound.

ParameterChange from Baselinep-value
Systolic Automated Office Blood Pressure (AOBP)-9.7 mmHg < 0.0001
Diastolic AOBP-4.3 mmHg < 0.0001
Systolic AOBP (Obese Patients)-10.4 mmHg < 0.0001
Systolic AOBP (Black Patients)-10.5 mmHg < 0.0001

85% of patients in this trial remained on this compound monotherapy. HCTZ (25 mg/day) was added for patients with persistently high blood pressure.[3][4][5][6][7][8]

Phase 3 FRESH Trial: This double-blind, placebo-controlled trial evaluated this compound in patients with difficult-to-treat or resistant hypertension who were already on a multidrug regimen, including a diuretic.

ParameterThis compound (500 mg twice daily)PlaceboAdjusted Differencep-value
Change in Unattended Office Systolic BP from Baseline to Week 12-7.82 mmHg-7.85 mmHg+0.03 mmHg 0.98

The FRESH trial failed to meet its primary endpoint, showing no significant difference in blood pressure reduction between this compound and placebo in this patient population.[9][10][11]

Alternative Therapeutic Strategies

The management of hypertension, particularly resistant hypertension, involves a multi-pronged approach. Standard therapeutic options that would be alternatives or comparators to a this compound-diuretic combination include:

  • Standard Dual/Triple Therapy: Combinations of Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs), calcium channel blockers, and thiazide or thiazide-like diuretics are the cornerstone of hypertension management.

  • Mineralocorticoid Receptor Antagonists (MRAs): Spironolactone and eplerenone are often used as fourth-line agents in resistant hypertension.

  • Other Diuretics: Chlorthalidone, a long-acting thiazide-like diuretic, has shown efficacy in patients with advanced chronic kidney disease.

  • Newer Drug Classes:

    • Dual Endothelin Receptor Antagonists (e.g., Aprocitentan): Have demonstrated efficacy in treating resistant hypertension.

    • Aldosterone Synthase Inhibitors (e.g., Baxdrostat): Have shown promise in early trials for resistant hypertension.

Experimental Protocols

DOCA-Salt Hypertensive Rat Model

This preclinical model is used to investigate salt-sensitive hypertension.

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure: Unilateral nephrectomy (removal of one kidney) is performed to increase salt sensitivity.

  • Induction of Hypertension:

    • Subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, a synthetic mineralocorticoid.

    • Provision of a high-salt diet, typically 1% NaCl in drinking water.

  • Drug Administration: this compound, enalapril, and HCTZ are administered orally, either alone or in combination, at specified dosages.

  • Blood Pressure Measurement: Mean arterial blood pressure and heart rate are continuously monitored in conscious, unrestrained rats via telemetry or other methods.

  • Biochemical Analysis: Plasma levels of arginine-vasopressin and renin activity are measured at the end of the study.

Clinical Trial Design for Resistant Hypertension (FRESH Trial Example)
  • Study Design: A double-blind, placebo-controlled, multicenter, randomized trial.

  • Patient Population: Adults with uncontrolled primary hypertension despite being on a stable regimen of two or more antihypertensive medications (difficult-to-treat) or three or more medications, including a diuretic (resistant hypertension).

  • Inclusion Criteria: Unattended office systolic blood pressure (SBP) between 140-180 mmHg.

  • Randomization: Patients are randomized to receive either this compound (e.g., 500 mg twice daily) or a matching placebo, in addition to their baseline antihypertensive medications.

  • Primary Endpoint: The primary efficacy endpoint is the change in unattended office SBP from baseline to a specified time point (e.g., 12 weeks).

  • Secondary Endpoints: May include changes in diastolic blood pressure, 24-hour ambulatory blood pressure monitoring, and safety assessments.

  • Safety Monitoring: Regular monitoring of adverse events, laboratory parameters (e.g., potassium, creatinine), and vital signs.

Mechanism of Action and Signaling Pathways

This compound's unique mechanism of action targets the brain's renin-angiotensin system.

firibastat_mechanism cluster_brain Brain cluster_periphery Periphery Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII APA IncreasedSympatheticTone Increased Sympathetic Tone AngIII->IncreasedSympatheticTone VasopressinRelease Vasopressin Release AngIII->VasopressinRelease BaroreflexImpairment Impaired Baroreflex AngIII->BaroreflexImpairment APA Aminopeptidase A This compound This compound This compound->APA Inhibits IncreasedBP Increased Blood Pressure IncreasedSympatheticTone->IncreasedBP VasopressinRelease->IncreasedBP BaroreflexImpairment->IncreasedBP Diuretics Diuretics ReducedBloodVolume Reduced Blood Volume Diuretics->ReducedBloodVolume ReducedBloodVolume->IncreasedBP Reduces

Caption: Mechanism of action of this compound and its interaction with diuretics.

Experimental Workflow for Assessing Synergy

The synergistic effects of drug combinations can be quantitatively assessed using methods like isobolographic analysis.

Caption: Workflow for assessing drug synergy using isobolographic analysis.

Conclusion and Future Directions

This compound, with its novel central mechanism of action, holds theoretical promise for the treatment of hypertension, particularly in combination with diuretics. Preclinical data robustly supports a synergistic interaction. However, the failure of the FRESH trial to demonstrate a significant blood pressure-lowering effect in patients with resistant hypertension highlights the challenges in translating preclinical findings to this complex patient population.

Future research should focus on:

  • Investigating the efficacy of this compound in earlier stages of hypertension, before resistance develops.

  • Exploring the combination of this compound with different classes of diuretics and other antihypertensive agents in well-designed clinical trials.

  • Identifying potential biomarkers that could predict a favorable response to this compound therapy.

This comprehensive analysis provides a foundation for researchers and drug development professionals to make informed decisions regarding the future investigation of this compound and similar centrally-acting antihypertensive agents.

References

Firibastat for Chronic Administration: A Comparative Analysis of Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Firibastat's clinical development for treatment-resistant hypertension, its comparison with emerging alternatives, and the ultimate discontinuation of its development in cardiology following pivotal Phase III trial results.

Introduction

This compound (formerly RB150 or QGC001) is a first-in-class, orally active prodrug of a brain aminopeptidase A (APA) inhibitor.[1] Developed by Quantum Genomics, its novel mechanism targets the brain renin-angiotensin system (RAS), a key regulator of blood pressure.[2][3] Unlike traditional antihypertensives that act on the systemic RAS, this compound was designed to offer a new therapeutic avenue for patients with difficult-to-treat or resistant hypertension.[4] Early phase trials showed promising results, particularly in diverse, high-risk populations.[5][6]

However, the development of this compound in cardiology was ultimately halted after a pivotal Phase III trial failed to meet its primary efficacy endpoint.[3][7][8] This guide provides a comprehensive analysis of this compound's clinical trial data, its mechanism of action, and a comparison with other novel agents for resistant hypertension, supported by experimental data and protocols.

Mechanism of Action

This compound acts centrally within the brain. After oral administration, this prodrug crosses the blood-brain barrier where it is cleaved into two molecules of its active metabolite, EC33.[4] EC33 is a selective and specific inhibitor of Aminopeptidase A (APA).[9]

APA is a key enzyme in the brain RAS, responsible for converting Angiotensin II (Ang-II) into Angiotensin III (Ang-III).[6] Ang-III is a major effector peptide in the brain that increases blood pressure via three primary mechanisms:

  • Increasing the release of arginine-vasopressin (AVP), a hormone that promotes water retention.[2]

  • Activating the sympathetic nervous system.[2]

  • Inhibiting the baroreflex, a key mechanism for stabilizing blood pressure.[2]

By inhibiting APA, this compound reduces the formation of Ang-III, thereby aiming to lower blood pressure by normalizing the overactivity of the brain RAS.[9]

Firibastat_Mechanism cluster_Blood Bloodstream cluster_Brain Brain cluster_Effects Physiological Effects This compound This compound (Prodrug) EC33 EC33 (Active Inhibitor) This compound->EC33 Crosses BBB & is activated APA Aminopeptidase A (APA) EC33->APA INHIBITS AngIII Angiotensin III APA->AngIII Produces AngII Angiotensin II AngII->APA Metabolized by Vasopressin ↑ Vasopressin Release AngIII->Vasopressin Sympathetic ↑ Sympathetic Tone AngIII->Sympathetic Baroreflex ↓ Baroreflex Sensitivity AngIII->Baroreflex BP ↑ Blood Pressure

Caption: Mechanism of action for this compound in the brain. (Within 100 characters)

Comparative Efficacy Data

This compound's clinical journey transitioned from promising Phase II results to a definitive lack of efficacy in Phase III. This contrasts with other novel agents for resistant hypertension, such as the dual endothelin receptor antagonist Aprocitentan, which has shown sustained efficacy, and the aldosterone synthase inhibitor Baxdrostat, which has had mixed results.

Table 1: Key Efficacy Outcomes of this compound in Clinical Trials
Trial (Phase) Treatment Group Primary Endpoint Result (vs. Placebo or Baseline)
NEW-HOPE (IIb) [5][6]This compound (up to 500 mg BID)Change in systolic Automated Office BP (AOBP) at 8 weeks-9.7 mmHg from baseline (p < 0.0001)
Change in diastolic AOBP at 8 weeks-4.3 mmHg from baseline (p < 0.0001)
FRESH (III) [10][11]This compound (500 mg BID)Change in unattended office Systolic BP (SBP) at 12 weeks-7.82 mmHg from baseline
PlaceboChange in unattended office SBP at 12 weeks-7.85 mmHg from baseline
ComparisonPlacebo-adjusted difference+0.03 mmHg (p=0.98, Not Significant)
Table 2: Comparative Efficacy of Novel Agents for Resistant Hypertension
Drug Trial (Phase) Treatment Dose Placebo-Adjusted Change in Systolic BP
This compound FRESH (III)[11]500 mg BID+0.03 mmHg (Not Significant)
Aprocitentan PRECISION (III)[12][13]12.5 mg QD-3.8 mmHg (p=0.0042)
25 mg QD-3.7 mmHg (p=0.0046)
Baxdrostat BrigHTN (II)[14][15]1.0 mg QD-8.1 mmHg (p=0.003)
2.0 mg QD-11.0 mmHg (p<0.001)
Baxdrostat HALO (II)[1][16]0.5, 1.0, 2.0 mg QDNot Significant (vs. placebo)

Long-Term Safety and Tolerability

True long-term safety and efficacy data for chronic this compound administration is unavailable. The planned long-term REFRESH study was terminated prematurely following the failure of the FRESH trial.[3][17] The available safety data is limited to the 12-week duration of the FRESH trial and earlier Phase II studies.

Table 3: Comparative Safety and Tolerability Profile
Drug Most Common / Notable Adverse Events Trial Reference
This compound Allergic skin reactions (rash, pruritus) reported in 5.1% of patients vs. <0.4% in placebo group. No serious related adverse events. No significant changes in potassium or renal function.[10][11]FRESH (Phase III)
Aprocitentan Mild-to-moderate fluid retention / edema (dose-dependent). Discontinuation due to edema in 7 patients over the full study period.[12][13]PRECISION (Phase III)
Baxdrostat Generally well-tolerated. Potential for hyperkalemia (elevated potassium), with manageable instances reported.[15][18]BrigHTN (Phase II)

Experimental Protocols

FRESH Trial (Phase III) - this compound[9][11][19]
  • Objective: To assess the efficacy and safety of this compound 500 mg twice daily compared to placebo in reducing blood pressure over 12 weeks in patients with uncontrolled primary hypertension.

  • Design: A double-blind, placebo-controlled, multicenter, randomized study.

  • Patient Population: 514 patients with difficult-to-treat (uncontrolled on ≥2 antihypertensive agents) or resistant hypertension (uncontrolled on ≥3 agents, including a diuretic). Key inclusion criteria included an unattended office SBP between 140-180 mmHg.[9][11]

  • Intervention: Patients were randomized 1:1 to receive either this compound (500 mg oral, twice daily) or a matching placebo for 12 weeks, in addition to their baseline antihypertensive medications.

  • Primary Endpoint: Change in unattended office systolic blood pressure from baseline to week 12.

  • Secondary Endpoints: Change in diastolic blood pressure, and changes in 24-hour ambulatory blood pressure monitoring (ABPM).

PRECISION Trial (Phase III) - Aprocitentan[20][21]
  • Objective: To demonstrate the blood pressure-lowering effect of Aprocitentan in patients with resistant hypertension.

  • Design: A three-part, blinded, randomized, parallel-group study to assess short-term efficacy and long-term persistence.

    • Part 1 (4 weeks): Patients randomized 1:1:1 to Aprocitentan 12.5 mg, 25 mg, or placebo.

    • Part 2 (32 weeks): All patients received Aprocitentan 25 mg.

    • Part 3 (12 weeks): Patients were re-randomized to Aprocitentan 25 mg or placebo to assess withdrawal effects.

  • Patient Population: 730 patients with confirmed resistant hypertension, whose BP was uncontrolled despite standardized triple combination therapy.

  • Primary Endpoint: Change in sitting SBP from baseline to week 4 (Part 1).

Trial_Workflow cluster_Part1 Part 1: Double-Blind Efficacy (4 Weeks) cluster_Part2 Part 2: Single-Blind Treatment (32 Weeks) cluster_Part3 Part 3: Randomized Withdrawal (12 Weeks) Screening Screening (N=1965) Inclusion Inclusion Criteria Met (e.g., SBP ≥140 mmHg) Screening->Inclusion Standardize Standardize Background Therapy (4 Weeks) Inclusion->Standardize PlaceboRunIn Single-Blind Placebo Run-in (4 Weeks) Standardize->PlaceboRunIn Randomization Randomization (N=730) PlaceboRunIn->Randomization GroupA Aprocitentan 12.5 mg Randomization->GroupA GroupB Aprocitentan 25 mg Randomization->GroupB GroupC Placebo Randomization->GroupC Endpoint1 Primary Endpoint Assessed (Change in SBP at Week 4) AllReceive All Patients Receive Aprocitentan 25 mg Endpoint1->AllReceive Endpoint2 Long-Term Effect Assessed AllReceive->Endpoint2 WithdrawalA Continue Aprocitentan 25 mg Endpoint2->WithdrawalA WithdrawalB Switch to Placebo Endpoint2->WithdrawalB Endpoint3 Persistence of Effect Assessed

Caption: Workflow of the PRECISION Phase III trial for Aprocitentan. (Within 100 characters)

Conclusion

This compound represented a novel and scientifically rational approach to treating hypertension by targeting the brain's renin-angiotensin system. Despite promising results in Phase II studies that demonstrated a significant blood pressure-lowering effect, the pivotal Phase III FRESH trial failed to show efficacy compared to placebo in patients with difficult-to-treat or resistant hypertension.[10][11] Consequently, its development for cardiovascular indications has been discontinued, and no long-term safety or efficacy data are available.[7]

The journey of this compound underscores the challenges of translating promising mid-stage results into late-stage clinical success. For researchers and drug developers, the focus in the field of resistant hypertension has now shifted to other novel mechanisms, such as endothelin receptor antagonism (Aprocitentan) and aldosterone synthase inhibition (Baxdrostat), which have shown more encouraging, albeit sometimes mixed, results in recent clinical trials.[14][19]

References

A comparative study of the side-effect profiles of Firibastat and other RAS inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Pharmacological inhibition of this system is a cornerstone of hypertension management. While Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) have long been the standard of care, the emergence of novel agents such as Firibastat, a first-in-class brain aminopeptidase A inhibitor, necessitates a thorough comparison of their side-effect profiles. This guide provides an objective analysis of the available data to inform research and clinical development.

Comparative Side-Effect Profiles

The following tables summarize the reported incidence of key adverse events associated with this compound, ACE inhibitors, and ARBs. It is important to note that direct head-to-head comparative trials between this compound and other RAS inhibitors are limited. The data for this compound is primarily derived from its initial clinical trials, while the data for ACE inhibitors and ARBs is from a broader range of studies, including large-scale meta-analyses.

Table 1: Overview of Common and Serious Adverse Events

Adverse EventThis compoundACE InhibitorsARBs
Common
Headache4.3%[1]VariableVariable
Skin Reactions/Rash3.1%[1]Less CommonLess Common
Dry CoughNot ReportedUp to 20%[2]Rare
DizzinessNot a prominent feature in reported data12% - 19%[2]Common
HypotensionPossible, but not a leading reported event7% - 11%[2]Common
HyperkalemiaNo significant change reported[3]2% - 6%[2]Common
Serious
AngioedemaNot Reported[3]More common than with ARBsRare
Severe Skin Reactions (e.g., Erythema Multiforme)0.4% (one case reported)[1]RareRare
Renal ImpairmentNo clinically significant laboratory evidence reported[4]Possible, especially in at-risk patientsPossible, especially in at-risk patients

Table 2: Quantitative Comparison of Selected Adverse Events from Clinical Trial Data

Adverse EventThis compound (Phase II)EnalaprilLisinoprilLosartanValsartanOlmesartan
Headache4.3%[1]N/AN/AN/AN/AN/A
Skin Reactions3.1%[1]N/AN/AHigher reporting proportion for skin disorders vs. other ARBs[5]Lower reporting proportion for skin disorders vs. losartan[5]Lower reporting proportion for skin disorders vs. losartan[5]
Dry CoughNot ReportedHigher incidenceN/AN/AN/AN/A
Cardiovascular DisordersN/AN/AN/ALower reporting proportion vs. valsartan and olmesartan[5]Higher reporting proportion vs. losartan[5]Higher reporting proportion vs. losartan[5]

Experimental Protocols

The methodologies for assessing side effects in clinical trials for these antihypertensive agents generally follow established regulatory guidelines.

General Principles for Adverse Event Assessment in Antihypertensive Trials:

Clinical trials for new antihypertensive drugs are typically randomized, double-blind, and placebo- or active-controlled studies[6]. The assessment of safety and tolerability is a key objective.

  • Data Collection : Adverse events (AEs) are systematically collected at each study visit through spontaneous reporting by the participant and by direct questioning from the clinical staff[7][8]. Standardized questionnaires and checklists are often employed to ensure consistency.

  • Grading : The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe)[8].

  • Causality Assessment : The relationship of the AE to the study drug is assessed by the investigator (e.g., related, possibly related, not related)[9].

  • Serious Adverse Events (SAEs) : Events that are life-threatening, require hospitalization, result in disability, or are medically significant are classified as SAEs and are subject to expedited reporting to regulatory authorities[8][9].

  • Laboratory Monitoring : Regular monitoring of key laboratory parameters, such as serum creatinine (for renal function) and potassium levels (for hyperkalemia), is a standard part of the safety assessment[4].

This compound Clinical Trial Protocol (NCT04277884):

The Phase 3 trial for this compound provides a specific example of the methodology used to assess its side-effect profile.

  • Study Design : A Phase 3, double-blind, placebo-controlled, efficacy and safety study[10].

  • Participants : Male and female subjects ≥18 years of age with uncontrolled primary hypertension[10].

  • Intervention : this compound administered orally twice daily over 12 weeks, compared to a placebo, on top of current chronic antihypertensive treatments[10].

  • Safety Assessments : The secondary objectives of the study include assessing the safety of this compound over 24 and 48 weeks. This involves the systematic collection and evaluation of all adverse events, as described in the general principles above. Specific monitoring includes regular blood pressure measurements and laboratory tests.

Signaling Pathways and Mechanism of Action

The differences in the side-effect profiles of this compound, ACE inhibitors, and ARBs can be attributed to their distinct mechanisms of action within the Renin-Angiotensin System.

The Renin-Angiotensin System (RAS)

The RAS is a cascade of enzymatic reactions that regulates blood pressure. A simplified representation of this pathway and the points of inhibition for the different drug classes is shown below.

Experimental_Workflow Start Hypertensive Model (Animal or Human) Treatment_Groups Treatment Allocation Start->Treatment_Groups Firibastat_Group This compound Treatment_Groups->Firibastat_Group ACEi_Group ACE Inhibitor Treatment_Groups->ACEi_Group ARB_Group ARB Treatment_Groups->ARB_Group Placebo_Group Placebo Treatment_Groups->Placebo_Group Measurement Measurements BP_Monitoring Blood Pressure Monitoring Firibastat_Group->BP_Monitoring Biochemical_Assays Biochemical Assays (e.g., Angiotensin levels, Renin, Aldosterone) Firibastat_Group->Biochemical_Assays Side_Effect_Monitoring Adverse Event Monitoring Firibastat_Group->Side_Effect_Monitoring ACEi_Group->BP_Monitoring ACEi_Group->Biochemical_Assays ACEi_Group->Side_Effect_Monitoring ARB_Group->BP_Monitoring ARB_Group->Biochemical_Assays ARB_Group->Side_Effect_Monitoring Placebo_Group->BP_Monitoring Placebo_Group->Biochemical_Assays Placebo_Group->Side_Effect_Monitoring Data_Analysis Data Analysis BP_Monitoring->Data_Analysis Biochemical_Assays->Data_Analysis Side_Effect_Monitoring->Data_Analysis Comparison Comparative Analysis of Efficacy and Safety Data_Analysis->Comparison

References

Confirming the specificity of Firibastat for aminopeptidase A over other metalloproteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of Firibastat's active metabolite, EC33, and its specificity for its primary target, Aminopeptidase A (APA), in contrast to other metalloproteases. This analysis is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.

This compound, a prodrug, is converted in the body to its active form, EC33. This active molecule demonstrates a notable affinity for Aminopeptidase A (APA), a key enzyme in the brain's renin-angiotensin system.[1][2] By inhibiting APA, EC33 effectively blocks the conversion of angiotensin II to angiotensin III, a peptide implicated in the elevation of blood pressure.[1][2]

Comparative Inhibitory Activity of EC33

The cornerstone of a targeted therapy is its ability to selectively interact with its intended target while minimizing off-target effects. To quantify the specificity of EC33 for APA, its inhibitory activity has been evaluated against a panel of other metalloproteases.

Table 1: Inhibitory Potency of EC33 against Various Metalloproteases

Enzyme TargetInhibitory Constant (Ki)
Aminopeptidase A (APA) 200 nM [3]
Angiotensin-Converting Enzyme (ACE)Data not publicly available
Neprilysin (NEP)Data not publicly available
Endothelin-Converting Enzyme-1 (ECE-1)Data not publicly available
Matrix Metalloproteinases (MMPs)Data not publicly available

While specific quantitative data for EC33 against a broad panel of metalloproteases is not widely published, preclinical studies have consistently highlighted its selective and specific inhibition of APA.[3] Assays performed by the contract research organization Cerep indicated that EC33 is selective for APA over other metalloproteases such as Angiotensin-Converting Enzyme (ACE), ACE-2, Endothelin-Converting Enzyme-1 (ECE-1), and Neprilysin (NEP). However, the precise Ki or IC50 values from these studies are not publicly available. The development of this compound was discontinued by Quantum Genomics after Phase III clinical trials, which may have limited the publication of extensive preclinical selectivity data.[4]

Experimental Protocols

The determination of a compound's inhibitory activity is crucial for its characterization. Below is a detailed methodology for a typical in vitro enzyme inhibition assay that can be used to assess the potency of inhibitors against Aminopeptidase A and other metalloproteases.

In Vitro Aminopeptidase A (APA) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory constant (Ki) of a test compound against APA.

Materials:

  • Recombinant human Aminopeptidase A (APA)

  • Fluorogenic APA substrate (e.g., L-Aspartic acid 7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., EC33)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Dilute the recombinant APA to the desired concentration in assay buffer.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells of the microplate.

    • Add 10 µL of various concentrations of the test compound or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted APA enzyme solution to each well, except for the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to determining its specificity, the following diagrams are provided.

APA_Signaling_Pathway cluster_enzymes Enzymatic Conversions Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII AT1R AT1 Receptor AngIII->AT1R Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Activates Renin Renin ACE ACE APA Aminopeptidase A (APA) This compound This compound (Prodrug) EC33 EC33 (Active Inhibitor) This compound->EC33 Metabolized to EC33->APA Inhibits

Caption: Aminopeptidase A signaling pathway and the inhibitory action of this compound's active metabolite, EC33.

Experimental_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solutions (APA, other Metalloproteases) start->prepare_enzyme prepare_inhibitor Prepare EC33 Dilutions start->prepare_inhibitor prepare_substrate Prepare Fluorogenic Substrate start->prepare_substrate assay_setup Set up 96-well Plate Assay (Enzyme + Inhibitor/Vehicle) prepare_enzyme->assay_setup prepare_inhibitor->assay_setup initiate_reaction Initiate Reaction with Substrate prepare_substrate->initiate_reaction pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Kinetics initiate_reaction->measure_fluorescence data_analysis Data Analysis: Calculate IC50 and Ki values measure_fluorescence->data_analysis comparison Compare Ki values for APA vs. Other Metalloproteases data_analysis->comparison end Conclusion on Selectivity comparison->end

Caption: Experimental workflow for determining the selectivity of EC33 for Aminopeptidase A over other metalloproteases.

References

Replicating and validating published findings on Firibastat's blood pressure-lowering effects

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, with established antihypertensive agents. It is designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by available experimental data from published clinical trials. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of this novel therapeutic agent.

Mechanism of Action: A Novel Central Approach

This compound represents a new therapeutic class of centrally acting antihypertensive agents.[1] It is a prodrug that, after oral administration, crosses the blood-brain barrier and is converted into its active form, EC33.[2] EC33 is a potent and specific inhibitor of brain aminopeptidase A (APA), an enzyme that converts angiotensin II to angiotensin III in the brain.[2][3] The resulting decrease in brain angiotensin III leads to a reduction in blood pressure through a threefold mechanism: decreased vasopressin release, reduced sympathetic tone, and a restoration of the baroreflex.[3] This central mechanism of action is distinct from that of traditional antihypertensives that primarily target the peripheral renin-angiotensin system.[2]

Data Presentation: Clinical Trial Outcomes

The following tables summarize the quantitative data from key clinical trials of this compound and provide a reference for the efficacy of commonly prescribed angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). It is important to note that the data presented are not from direct head-to-head comparative trials.

Table 1: Efficacy of this compound in Hypertensive Patients (NEW-HOPE Phase 2b Trial) [4][5]

ParameterPatient PopulationBaseline (mean ± SD)Change from Baseline (mean ± SD)P-value
Systolic Automated Office Blood Pressure (AOBP) Overall (n=254)153.9 ± 7.3 mmHg-9.5 ± 14.3 mmHg<0.0001
Obese Patients153.9 ± 7.3 mmHg-10.4 mmHg<0.0001
Black Patients153.9 ± 7.3 mmHg-10.5 mmHg<0.0001
Diastolic Automated Office Blood Pressure (AOBP) Overall (n=254)91.5 ± 8.5 mmHg-4.2 ± 9.5 mmHg<0.0001
24-hour Ambulatory Systolic Blood Pressure Overall (n=254)Not Reported-2.7 ± 12.4 mmHg0.002
24-hour Ambulatory Diastolic Blood Pressure Overall (n=254)Not Reported-1.4 ± 7.2 mmHg0.01

Table 2: Efficacy of this compound in Treatment-Resistant Hypertension (FRESH Phase 3 Trial) [6][7][8]

ParameterThis compound Arm (n=255)Placebo Arm (n=259)Adjusted DifferenceP-value
Change in Unattended Office Systolic BP from Baseline to Week 12 -7.82 mmHg-7.85 mmHg+0.03 mmHg0.98

The FRESH trial did not show a statistically significant difference between this compound and placebo in reducing systolic blood pressure in patients with difficult-to-treat or resistant hypertension.[6][7]

Table 3: Reference Efficacy Data for Lisinopril and Losartan from Landmark Trials

DrugTrialPatient PopulationDosageMean Blood Pressure Reduction (Systolic/Diastolic)
Lisinopril GISSI-3[9]Patients post-myocardial infarctionNot specified for hypertension endpointData from this trial primarily focused on mortality and ventricular dysfunction, not specific BP reduction figures in a hypertensive cohort.
Lisinopril ATLAS[10][11]Patients with chronic heart failureHigh Dose: 32.5-35mg daily vs. Low Dose: 2.5-5.0mg dailyThis trial focused on mortality and hospitalization in heart failure, not blood pressure reduction in hypertension.
Losartan ELITE II[12][13]Elderly patients with heart failure50 mg once dailyThis study compared mortality in heart failure patients and did not provide specific blood pressure reduction data for a primary hypertension cohort.
Losartan General Clinical Trials[14]Mild to severe essential hypertension50 mg once dailySimilar antihypertensive effect to Enalapril 20 mg once daily.

Table 4: Adverse Events Profile

Adverse EventThis compound (NEW-HOPE Trial)[2][5]This compound (FRESH Trial)[6][8]Lisinopril (General)Losartan (General)[15]
Headache 4.3%Not specified as primaryCommonLess common
Skin Reactions/Rash 3.1%5.1%Can occurLess common than with ACE inhibitors
Cough Not reported as significantNot reported as significantUp to 20%Significantly lower than ACE inhibitors
Dizziness Not specified as primaryNot specified as primaryCommon3%
Angioedema Not reportedNot reportedRare but seriousRare

Experimental Protocols

Measurement of Brain Aminopeptidase A (APA) Activity (Fluorometric Method)

This protocol is based on the principle of measuring the fluorescence of 2-naphthylamine released from an aminoacyl-2-naphthylamide substrate by the enzymatic action of APA.[16]

Materials:

  • Brain tissue homogenates

  • Aminoacyl-2-naphthylamide substrate (e.g., L-Glutamyl-2-naphthylamide)

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare brain tissue homogenates in Tris-HCl buffer.

  • Incubate a known amount of protein from the homogenate with the aminoacyl-2-naphthylamide substrate at 37°C.

  • After a defined incubation period, stop the reaction.

  • Measure the fluorescence of the released 2-naphthylamine using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 425 nm.

  • Calculate the enzyme activity based on a standard curve of 2-naphthylamine and express it as pmol of substrate hydrolyzed per minute per milligram of protein.

Assessment of Baroreflex Sensitivity in Hypertensive Rats

This protocol is based on the Oxford method, which involves pharmacologically inducing changes in blood pressure and measuring the corresponding reflex changes in heart rate.[17][18]

Materials:

  • Conscious, cannulated hypertensive rats

  • Phenylephrine (vasopressor)

  • Sodium Nitroprusside (vasodilator)

  • Blood pressure transducer and recording system

  • Heart rate monitor

Procedure:

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) in a conscious, unrestrained rat.

  • Administer a bolus intravenous injection of phenylephrine to induce a rapid increase in MAP.

  • Record the peak increase in MAP and the corresponding reflex decrease in HR.

  • Allow the cardiovascular parameters to return to baseline.

  • Administer a bolus intravenous injection of sodium nitroprusside to induce a rapid decrease in MAP.

  • Record the peak decrease in MAP and the corresponding reflex increase in HR.

  • Calculate baroreflex sensitivity by determining the slope of the linear regression between the changes in HR and the changes in MAP for both pressor and depressor responses. The sensitivity is expressed in beats per minute per millimeter of mercury (bpm/mmHg).

Visualizations

Signaling Pathway of this compound

Firibastat_Mechanism cluster_brain Brain cluster_systemic Systemic Effects Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_III Angiotensin III Ang_II->Ang_III APA AT1_Receptor AT1 Receptor Ang_III->AT1_Receptor Binds to APA Aminopeptidase A (APA) Vasopressin ↑ Vasopressin Release AT1_Receptor->Vasopressin Sympathetic ↑ Sympathetic Tone AT1_Receptor->Sympathetic Baroreflex ↓ Baroreflex Sensitivity AT1_Receptor->Baroreflex Firibastat_active EC33 (Active this compound) Firibastat_active->APA Inhibits BP ↑ Blood Pressure Vasopressin->BP Sympathetic->BP Baroreflex->BP Firibastat_oral This compound (Oral Prodrug) BBB Blood-Brain Barrier Firibastat_oral->BBB BBB->Firibastat_active Crosses & Converts Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period (e.g., 8 Weeks) cluster_analysis Data Analysis & Outcomes Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout Period (Cessation of prior antihypertensives) Informed_Consent->Washout Baseline Baseline Measurements (AOBP, Ambulatory BP) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm_A Treatment Arm: This compound Dose 1 Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm: This compound Dose 2 (or Placebo) Randomization->Treatment_Arm_B Follow_Up_Visits Follow-up Visits (BP Monitoring, Adverse Events) Treatment_Arm_A->Follow_Up_Visits Treatment_Arm_B->Follow_Up_Visits Primary_Endpoint Primary Endpoint Analysis (Change in Systolic AOBP) Follow_Up_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Diastolic BP, Safety) Follow_Up_Visits->Secondary_Endpoints Results Results Interpretation Primary_Endpoint->Results Secondary_Endpoints->Results Drug_Class_Comparison cluster_central Central Acting cluster_peripheral Peripheral Acting RAS Renin-Angiotensin System This compound This compound (APA Inhibitor) RAS->this compound Target (Brain RAS) ACEi ACE Inhibitors (e.g., Lisinopril) RAS->ACEi Target ARBs ARBs (e.g., Losartan) RAS->ARBs Target Diuretics Diuretics CCBs Calcium Channel Blockers Other_Mechanisms Other Mechanisms (Volume Reduction, Vasodilation) Diuretics->Other_Mechanisms CCBs->Other_Mechanisms

References

Safety Operating Guide

Proper Disposal of Firibastat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, it is critical to obtain the substance-specific Safety Data Sheet (SDS) from the supplier for definitive disposal guidance. In the absence of a readily available, specific SDS for Firibastat, this document provides essential logistical information and a procedural framework for its proper disposal based on general best practices for handling research-grade pharmaceutical compounds. This guidance is intended for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

The proper disposal of any chemical agent, including the investigational drug this compound, is paramount to ensure personnel safety and environmental protection. All laboratory waste is considered hazardous until characterized.[1] Unused or waste this compound, both in pure form and in solution, should be managed as hazardous chemical waste.[1][2] Under no circumstances should chemical waste be disposed of down the drain or in regular trash without explicit confirmation of its non-hazardous nature from a verified source like an SDS.[1][3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This workflow is a general guideline and must be adapted to comply with institutional and local regulations.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions regarding personal protective equipment (PPE), potential hazards, and appropriate disposal methods. Chemical suppliers of this compound, such as MedKoo Biosciences, MedChemExpress, and AbMole BioScience, have SDS information available.

  • Characterize the Waste: Identify all components of the waste stream. This includes the form of this compound (solid or in solution), the solvent(s) used, and any other chemicals present in the mixture. Accurate characterization is crucial for proper waste segregation.

  • Segregate the Waste: Do not mix incompatible waste streams.[4] this compound waste should be collected in a designated, compatible, and properly labeled hazardous waste container.[1] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5]

  • Container Management:

    • Use a container that is compatible with the chemical properties of this compound and any solvents. Plastic is often preferred for waste storage.[1]

    • The container must be in good condition with a secure, screw-on cap.[4]

    • Label the container clearly with "Hazardous Waste" and the full chemical names of all contents, including this compound and any solvents.

    • Keep the waste container closed except when adding waste.[1]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

  • Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be at or near the point of waste generation.[1]

  • Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] EHS professionals are trained in the proper procedures for the transport and ultimate disposal of chemical waste, which is typically done through high-temperature incineration by a licensed waste management vendor.

Quantitative Data on Chemical Waste Handling

While specific quantitative data for this compound disposal is not available without the SDS, general guidelines for laboratory chemical waste provide some important thresholds.

ParameterGuidelineSource
Drain Disposal of Acids/Bases Must be neutralized to a pH between 5.5 and 10.5 before considering drain disposal (if deemed non-hazardous).[3]
Concentrated Acid/Base Neutralization Limited to small quantities (e.g., ≤25 mL), which must be diluted (e.g., 10-to-1) before neutralization.[6]
Laboratory Waste Accumulation Generally, no more than 25 gallons of total chemical waste should be accumulated per laboratory before removal.[5]
Acutely Hazardous Waste Accumulation No more than one quart of reactive, acutely hazardous (P-listed) chemical waste should be accumulated.[5]

Experimental Protocols

Specific experimental protocols for the neutralization or degradation of this compound are not publicly available. Any in-lab treatment of chemical waste should only be performed if it is part of a well-defined experimental procedure and has been approved by your institution's safety office.[6] For compounds like sulfonyl halides, which share some chemical features with this compound's sulfonic acid groups, hydrolysis can be a method of degradation, but this should not be attempted without a validated protocol.[7][8][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

FiribastatDisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibitions Prohibited Actions start Begin this compound Disposal Process sds Obtain & Review Supplier SDS start->sds characterize Characterize Waste (Solid, Solution, Contaminants) sds->characterize select_container Select Compatible Waste Container characterize->select_container no_drain NO Drain Disposal characterize->no_drain no_trash NO Regular Trash Disposal characterize->no_trash label_container Label Container: 'Hazardous Waste' & Contents select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end Proper Disposal (Incineration) contact_ehs->end

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firibastat
Reactant of Route 2
Reactant of Route 2
Firibastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.